Product packaging for Cadmium, [carbonato(2-)-|EO]-(Cat. No.:)

Cadmium, [carbonato(2-)-|EO]-

Cat. No.: B13415038
M. Wt: 172.42 g/mol
InChI Key: GKDXQAKPHKQZSC-UHFFFAOYSA-L
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Description

Contextualization of Cadmium(II) in Coordination Chemistry

Cadmium(II), with its d¹⁰ electron configuration, is a versatile metal ion in coordination chemistry. researchgate.net This electronic arrangement allows it to adopt a variety of coordination numbers, typically ranging from four to six, and geometries, including tetrahedral, octahedral, and more complex arrangements. researchgate.netmdpi.com This flexibility enables the formation of a diverse array of coordination compounds, from simple monomeric entities to intricate one-, two-, and three-dimensional polymeric architectures. researchgate.netmdpi.com

The coordinative behavior of cadmium(II) is characteristic of a "soft" Lewis acid, showing a strong affinity for soft donor atoms like sulfur. researchgate.net However, its interactions with "hard" oxygen-donor ligands, such as the carbonate ion, are also well-established and form the basis of a rich and varied chemistry. researchgate.net The study of cadmium(II) coordination complexes is driven not only by their interesting structural diversity but also by their potential applications in areas such as luminescent materials and chemical sensing. mdpi.commdpi.comnih.govacs.org The ability of cadmium(II) to form stable complexes with various ligands allows for the tuning of their physical and chemical properties.

Significance of Carbonate Ligands in Metal Complexation

The carbonate ion (CO₃²⁻) is a deceptively simple yet remarkably versatile ligand in coordination chemistry. wikipedia.orgwikipedia.org It can coordinate to metal ions in several different ways, acting as a monodentate, bidentate, or bridging ligand. wikipedia.orgvaia.com In its monodentate form, it binds through a single oxygen atom. As a bidentate ligand, it can chelate to a single metal center through two oxygen atoms, often enhancing the stability of the complex. vaia.com

Perhaps most significantly, the carbonate ion frequently acts as a bridging ligand, linking two or more metal centers. wikipedia.org This bridging capability is crucial in the formation of multinuclear complexes and extended network structures, such as coordination polymers. wikipedia.org The coordination mode of the carbonate ligand can be influenced by factors such as the nature of the metal ion, the presence of other ligands, and the reaction conditions.

Recent research has highlighted the active role of carbonate and bicarbonate ions in various chemical processes, moving beyond their traditional consideration as mere buffers or proton transfer catalysts. acs.orgnih.gov Studies have shown that carbonate can stabilize transition metal complexes in unusually high oxidation states and participate directly in oxidation-reduction reactions. acs.orgnih.gov This has significant implications for catalysis and the development of new energy conversion technologies. acs.orgnih.gov In the context of cadmium(II) complexes, the carbonate ligand's ability to adopt multiple coordination modes contributes to the structural diversity and potential functionality of these compounds. For instance, spontaneous capture of atmospheric carbon dioxide to form a bridging carbonate ligand within a trinuclear cadmium(II) complex has been observed, showcasing a potential application in CO₂ sequestration. mdpi.com

Detailed Research Findings

Recent studies have expanded our understanding of cadmium carbonate systems, particularly under extreme conditions. For example, the synthesis of a new high-pressure polymorph of CdCO₃ and a novel compound, CdC₂O₅, was achieved by laser heating otavite (a naturally occurring mineral form of cadmium carbonate) in carbon dioxide at 43 GPa. figshare.com The structure of this new polymorph was determined to be monoclinic. figshare.com

The synthesis of cadmium carbonate films has also been optimized, demonstrating that techniques like chemical bath deposition (CBD) can produce films with specific crystalline structures and morphologies. mdpi.com X-ray diffraction (XRD) analysis of these films confirmed the presence of the otavite mineral phase with a rhombohedral crystal structure. mdpi.com Spectroscopic analyses, including Raman and Fourier-transform infrared (FTIR) spectroscopy, have been instrumental in identifying the vibrational modes associated with the carbonate group within the cadmium carbonate structure. mdpi.com

The table below summarizes some key properties and findings related to cadmium carbonate and its complexes.

Property/FindingDetails
Chemical Formula CdCO₃
Common Mineral Name Otavite nih.govnih.gov
Crystal Structure (Otavite) Rhombohedral mdpi.com
High-Pressure Polymorph Monoclinic (P2₁/c) figshare.com
Coordination of Carbonate Can act as monodentate, bidentate, and bridging ligand wikipedia.orgvaia.com
Synthesis of CdCO₃ films Optimized using Chemical Bath Deposition (CBD) mdpi.com
Bandgap of CdCO₃ films Approximately 3.78 eV mdpi.com
Atmospheric CO₂ Capture Demonstrated in a trinuclear Cd(II) complex mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula CCdO3 B13415038 Cadmium, [carbonato(2-)-|EO]-

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

CCdO3

Molecular Weight

172.42 g/mol

IUPAC Name

cadmium(2+);carbonate

InChI

InChI=1S/CH2O3.Cd/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2

InChI Key

GKDXQAKPHKQZSC-UHFFFAOYSA-L

Canonical SMILES

C(=O)([O-])[O-].[Cd+2]

Origin of Product

United States

Synthetic Methodologies for Cadmium Ii Carbonato Complexes

Solution-Based Synthesis Approaches

Solution-based methods are widely employed for the synthesis of cadmium carbonate due to their versatility and control over the resulting product's morphology and properties. These techniques involve the reaction of cadmium precursors in a liquid medium, leading to the formation of the desired complex.

Chemical Bath Deposition (CBD) Techniques for Film Formation

Chemical Bath Deposition (CBD) is a technique used to deposit thin films of materials onto a substrate from a solution. In the context of cadmium carbonate, this method is adapted to create uniform layers of the compound. While direct CBD of cadmium carbonate is less common, the principle is demonstrated in the synthesis of related cadmium compounds like cadmium sulfide (B99878) (CdS) and cadmium hydroxide (B78521) (Cd(OH)₂), which can be precursors to cadmium carbonate. researchgate.netyoutube.commdpi.comespublisher.commdpi.comyoutube.com

The general process involves immersing a substrate in a solution containing a cadmium salt (e.g., cadmium chloride or cadmium nitrate) and a source of carbonate ions. The pH, temperature, and concentration of the reactants are carefully controlled to promote the slow, heterogeneous nucleation and growth of a cadmium carbonate film on the substrate. Complexing agents are often used to control the release of cadmium ions, ensuring a uniform deposition rate. youtube.commdpi.com

ParameterTypical Range/ConditionEffect on Film Formation
Cadmium Source Cadmium Chloride (CdCl₂), Cadmium Nitrate (Cd(NO₃)₂)Provides Cd²⁺ ions for the reaction.
Carbonate Source Sodium Carbonate (Na₂CO₃), Ammonium (B1175870) Carbonate ((NH₄)₂CO₃)Provides CO₃²⁻ ions.
pH Alkaline conditions are generally favored.Affects the solubility of cadmium hydroxide and the availability of carbonate ions.
Temperature Typically ranges from room temperature to around 80°C. espublisher.comInfluences the reaction rate and the morphology of the deposited film.
Complexing Agent e.g., Ammonia, EDTAControls the concentration of free Cd²⁺ ions, preventing rapid precipitation. youtube.com

Self-Assembly Processes and Spontaneous CO2 Capture

Cadmium(II) complexes have demonstrated the ability to spontaneously capture atmospheric carbon dioxide (CO₂) and self-assemble into intricate structures incorporating the carbonate ligand. umn.edunih.govnih.gov This process is of significant interest for its potential applications in carbon capture and storage.

In these syntheses, a cadmium salt, such as cadmium perchlorate (B79767) (Cd(ClO₄)₂), is reacted with a suitable organic ligand in the presence of a base. nih.gov The base facilitates the hydration of atmospheric CO₂ to form carbonate ions, which are then incorporated into the final complex. nih.gov This process can lead to the formation of novel macrocyclic or capsular structures where the carbonate anion acts as a template for the self-assembly of the cadmium-ligand framework. umn.edunih.gov For instance, a decanuclear cadmium complex has been synthesized that encapsulates a central carbonate ligand, resembling a ten-blade waterwheel. nih.gov Another study demonstrated the formation of a bicapped puckered (CdS)₆ molecular wheel templated by a carbonate ion formed from atmospheric CO₂. umn.edunih.gov

ReactantsResulting Complex StructureKey Features
Cd(ClO₄)₂, mixed N,S-donor alkylthiolate ligand, base, atmospheric CO₂Bicapped puckered (CdS)₆ molecular wheel umn.edunih.govCarbonate acts as a template for self-assembly. umn.edunih.gov
Cadmium salt, organic ligand, base, atmospheric CO₂Decanuclear cadmium complex capsule nih.govCentral carbonate ligand surrounded by two superimposed Cd₅O₅ crowns. nih.gov

Controlled Precipitation and Crystallization Methods

Controlled precipitation is a straightforward method for synthesizing crystalline cadmium carbonate. This approach involves the reaction of a soluble cadmium salt with a soluble carbonate salt in an aqueous solution, leading to the precipitation of the sparingly soluble cadmium carbonate.

Cd²⁺(aq) + CO₃²⁻(aq) → CdCO₃(s)

The key to obtaining well-defined crystals lies in controlling the reaction conditions, such as reactant concentrations, temperature, pH, and the rate of mixing. By carefully manipulating these parameters, the nucleation and growth of the crystals can be managed to produce particles with specific sizes and morphologies. researchgate.netacs.org For example, microbially induced carbonate precipitation (MICP) has been utilized to precipitate cadmium as cadmium carbonate crystals with rhombohedral shapes ranging from 100 to 700 nm in size. researchgate.net This method leverages the metabolic activity of ureolytic bacteria to generate carbonate ions, which then react with cadmium ions in the environment. researchgate.netfrontiersin.orgnih.gov

Coprecipitation is another variation where cadmium ions are incorporated into a host carbonate mineral, such as calcite (CaCO₃). acs.orgnih.gov This process is relevant for the sequestration of cadmium in environmental systems. Studies have shown that induced coprecipitation can lead to a high uptake of cadmium from water, with the cadmium being incorporated into the calcite crystal lattice. acs.orgnih.gov

Solid-State Synthesis Under Extreme Conditions

Solid-state synthesis methods, particularly those employing extreme conditions of pressure and temperature, are utilized to explore the phase diagram of cadmium carbonate and to synthesize novel polymorphs that are not accessible under ambient conditions.

Laser-Heated Diamond Anvil Cell (LH-DAC) Synthesis

The laser-heated diamond anvil cell (LH-DAC) is a powerful tool for investigating the behavior of materials at extreme pressures and temperatures. researchgate.netuni-bayreuth.demdpi.comlatrobe.edu.aumdpi.com In this technique, a microscopic sample is compressed between two diamond anvils to achieve high pressures. A high-power laser is then focused on the sample to heat it to thousands of degrees. researchgate.netuni-bayreuth.demdpi.com This technique has been employed for the synthesis of novel materials and for studying phase transformations under conditions relevant to planetary interiors. researchgate.netuni-bayreuth.de While specific studies on the LH-DAC synthesis of new cadmium carbonate polymorphs are not extensively detailed in the provided context, the methodology is well-established for exploring the high-pressure and high-temperature behavior of carbonates. researchgate.net

High-Pressure and High-Temperature Polymorph Synthesis

The application of high pressure and high temperature can induce phase transitions in cadmium carbonate, leading to the formation of different crystal structures or polymorphs. For instance, studies on cadmium oxalate (B1200264) (CdC₂O₄) have shown that x-ray induced decomposition under high pressure (0.5 and 1 GPa) can lead to the formation of cadmium carbonate. aip.org This suggests that high-pressure conditions can facilitate chemical transformations that are not observed at ambient pressure. aip.org

Research on other metal carbonates, such as calcium carbonate (CaCO₃), has revealed a rich polymorphism under high-pressure and high-temperature conditions, with the formation of various structures. researchgate.net Similar investigations into cadmium carbonate are crucial for understanding its fundamental properties and for the potential discovery of new materials with unique characteristics. High-pressure studies on cadmium itself have also been conducted to understand its structural transitions and melting curve. researchgate.netaps.org

Synthesis MethodConditionsResulting Product/Observation
X-ray induced decomposition of Cadmium Oxalate0.5 - 1 GPaFormation of Cadmium Carbonate. aip.org
High-Pressure and High-Temperature TreatmentVaries (e.g., GPa range, >1000 K)Potential formation of new CdCO₃ polymorphs.

Precursor Utilization and Selection in Inorganic Synthesis

The strategic selection and design of precursor compounds are fundamental to modern inorganic synthesis, dictating the composition, structure, and properties of the final materials. A precursor is a compound that participates in a chemical reaction that produces another compound. In materials science, precursors are the foundational building blocks from which complex architectures, such as nanoparticles, thin films, and porous frameworks, are constructed. The chemical and physical characteristics of the precursor—including its composition, reactivity, and decomposition behavior—directly influence the attributes of the resulting material.

Cadmium carbonate (CdCO₃) serves as a significant and versatile precursor material in the synthesis of various other cadmium compounds and materials, primarily cadmium oxide (CdO) and other cadmium chalcogenides. wqmetal.netmdpi.comnih.govwikipedia.orgunison.mx Its utility stems from its ability to be transformed into other materials through relatively straightforward chemical processes like thermal decomposition and ion exchange. wqmetal.netmdpi.com

One of the most common applications of cadmium carbonate as a precursor is in the synthesis of cadmium oxide (CdO), an important n-type semiconductor. wqmetal.netwikipedia.org This transformation is typically achieved through thermal decomposition (pyrolysis), a process where CdCO₃ is heated to a specific temperature, causing it to break down into solid CdO and gaseous carbon dioxide (CO₂). wqmetal.netwikipedia.orgudsm.ac.tz This method is valued for its simplicity and effectiveness. wqmetal.net Research has demonstrated that high-quality cadmium carbonate microcrystals can be converted into highly nanoporous cadmium oxide architectures through a one-step solid-phase transformation. nih.gov The morphology and internal structure of the resulting porous material can be predetermined by the quality of the initial cadmium carbonate crystal. nih.gov

Beyond thermal decomposition, cadmium carbonate is also employed as a precursor film for producing cadmium-derived semiconductors like cadmium selenide (B1212193) (CdSe), cadmium telluride (CdTe), and cadmium oxide (CdO). mdpi.comunison.mx In this two-step method, a film of CdCO₃ is first synthesized, often using a technique like chemical bath deposition (CBD). mdpi.com This precursor film is then subjected to an ion exchange process, either in a liquid or gas phase. mdpi.com The carbonate ion (CO₃²⁻) in the film is replaced by other anions, such as selenide (Se²⁻), telluride (Te²⁻), or oxide (O²⁻) ions, to form the desired semiconductor film. mdpi.com This approach is considered a cost-effective alternative to other synthesis methods and allows for the production of thicker films suitable for applications like photovoltaics. mdpi.com

The table below summarizes key findings on the use of Cadmium Carbonate as a precursor.

Precursor MaterialTarget Material(s)Synthesis MethodKey Findings & Applications
Cadmium Carbonate (CdCO₃) MicrocrystalsNanoporous Cadmium Oxide (CdO)Thermal Decomposition / PyrolysisA simple, one-step solid-phase transformation. The quality of the precursor crystal is critical for fabricating nano-architectures with predetermined morphology. nih.gov
Cadmium Carbonate (CdCO₃) Thin FilmsCadmium Selenide (CdSe), Cadmium Telluride (CdTe), Cadmium Oxide (CdO)Chemical Bath Deposition (CBD) followed by Ion ExchangeA cost-effective, two-step method for producing semiconductor films. The CO₃²⁻ ion is readily replaced by other ions (Se²⁻, Te²⁻) to form the target material. mdpi.comunison.mx
Cadmium Carbonate (CdCO₃)Cadmium Oxide (CdO)Thermal DecompositionA straightforward method for synthesizing CdO, a common by-product of zinc refining. wqmetal.netwikipedia.org

Rational precursor design is a sophisticated strategy in materials chemistry that involves the deliberate selection or synthesis of precursor molecules to achieve a final material with tailored properties, such as size, shape, crystal structure, and functionality. tandfonline.comrsc.org This approach moves beyond simple, readily available salts to complex molecules where factors like ligands, stoichiometry, and decomposition pathways are carefully controlled. tandfonline.comacs.org The key parameters of the final material, including band gap energy, carrier mobility, and crystallographic phase, are highly sensitive to the synthesis conditions and the specific precursor composition used. tandfonline.com

The design strategy often focuses on controlling the reaction kinetics, specifically the nucleation and growth of nanocrystals. acs.org The chemical reactions between precursors are a source of monomers, and the rate at which these monomers are supplied is crucial. acs.org For example, in the synthesis of cadmium chalcogenide nanocrystals, the reactivity of both the cadmium precursor (e.g., cadmium carboxylates, phosphonates) and the chalcogenide precursor must be understood and matched to control the outcome. acs.org

Several examples illustrate the power of rational precursor design in creating novel cadmium-based materials:

Controlling Crystal Phase: In the sonochemical synthesis of cadmium sulfide (CdS) nanoparticles, the precursor stoichiometry (the molar ratio of Cd:S) was found to directly influence the crystal structure. A cadmium-rich ratio of 1:0.1 resulted in a purely hexagonal phase, while other ratios produced a mix of cubic and hexagonal phases. tandfonline.com

Engineering Complex Nanostructures: To create high-performance single-photon sources, researchers engineered quasi-2D quantum wells with a novel "dot-in-plate" structure. This was achieved by leveraging the different reaction rates of zinc, cadmium, and sulfur precursors to grow a graded alloyed CdyZn1–yS shell around a CdSe core. acs.org This sequential reaction allows for precise control over the final complex nanostructure. acs.org

Synthesizing Anisotropic Nanostructures: A cadmium oleate (B1233923) precursor hydrothermal method was developed specifically to synthesize ultralong nanowires of cadmium phosphate (B84403) hydroxide. mdpi.com In this design, sodium oleate acts as both a reactant to form the cadmium oleate precursor and as a structure-directing agent, guiding the growth into a one-dimensional nanowire morphology. These nanowires can then serve as templates for conversion into other materials, such as ultralong CdS nanowires. mdpi.com

The following table highlights various precursor design strategies for synthesizing novel cadmium-containing materials.

Precursor(s)Target MaterialDesign StrategyTargeted Property/Outcome
Cadmium acetate (B1210297) (Cd(CH₃COO)₂) & Sodium sulfide (Na₂S)Cadmium Sulfide (CdS) NanoparticlesVarying the Cd:S molar ratioControl over the crystallographic phase (hexagonal vs. mixed phase). tandfonline.com
Cadmium oleateUltralong Cadmium Phosphate Hydroxide NanowiresUse of sodium oleate as a reactant and structure-directing agentAnisotropic growth leading to ultralong, high-aspect-ratio nanowires. mdpi.com
Cadmium (II) phthalate (B1215562) & Thioglycolic acidCadmium Sulfide (CdS) NanostructuresUse of a novel cadmium-organic precursor in a hydrothermal processSynthesis of various nanostructures by controlling reactant concentration, temperature, and time. nih.gov
Cadmium precursors & Zinc/Sulfur precursorsGraded CdyZn1–yS shell on CdSe core (Quantum Wells)Leveraging different precursor reaction rates in a sequential reactionPrecise control over exciton (B1674681) concentration for single-photon emission applications. acs.org

Structural Elucidation and Spectroscopic Characterization of Cadmium Ii Carbonato Complexes

Crystallographic Analysis Techniques

Crystallographic techniques are essential for determining the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction patterns produced when X-rays interact with the crystal lattice, precise information about the unit cell, bond lengths, and bond angles can be obtained.

Single-Crystal X-ray Diffraction (SCXRD) for Molecular and Supramolecular Structures

Single-crystal X-ray diffraction (SCXRD) is a powerful non-destructive technique that provides precise details about the internal lattice of crystalline materials. carleton.edursc.org This method allows for the exact determination of the three-dimensional arrangement of atoms, including unit cell dimensions, atomic positions, bond lengths, and angles. carleton.educreative-biostructure.com For cadmium carbonate, which naturally occurs as the mineral Otavite, SCXRD would be the definitive method to elucidate its atomic structure. wisc.eduwikipedia.orgatamanchemicals.com

Cadmium carbonate is isostructural with calcite and crystallizes in the trigonal system, forming rhombohedral crystals. wisc.eduatamanchemicals.com X-ray diffraction studies have identified its structure as hexagonal with the space group R-3c (167). researchgate.net A detailed SCXRD analysis would confirm these findings and provide precise measurements of the Cd-O and C-O bond lengths and the O-C-O bond angles within the carbonate anion.

Furthermore, SCXRD is invaluable for understanding the supramolecular structure, which describes how individual molecules pack together to form the crystal lattice. nih.gov Analysis of the crystal packing in cadmium carbonate would reveal the nature of the interactions that hold the cadmium cations and carbonate anions together in the extended solid-state structure.

Powder X-ray Diffraction (PXRD) for Thin Films and Polycrystalline Materials

Powder X-ray diffraction (PXRD) is a versatile technique used for the characterization of polycrystalline materials, including thin films, where growing single crystals is not feasible. yale.edumdpi.com This method is crucial for phase identification, determining crystal structure, and assessing sample purity. formulationbio.com

Studies on cadmium carbonate thin films synthesized by methods like chemical bath deposition (CBD) frequently employ PXRD for structural characterization. researchgate.net The resulting diffraction patterns serve as a unique fingerprint for the material. Analysis of CdCO₃ films has consistently identified a rhombohedral or hexagonal crystalline structure, corresponding to the mineral phase Otavite. researchgate.net The diffraction patterns often show a preferential orientation along the (104) plane. rsc.org

PXRD is also used to determine the average crystallite size of the material, which is a measure of the size of the coherently scattering crystalline domains. This is often calculated from the broadening of the diffraction peaks using the Scherrer equation. For instance, in one study, the crystallite sizes of CdCO₃ films were found to vary with the deposition time.

Interactive Data Table: Crystallite Size of CdCO₃ Films vs. Deposition Time
Deposition Time (hours)Crystallite Size (nm)
1065
1169
1287

This table summarizes findings on how crystallite size in cadmium carbonate films changes with the duration of the chemical bath deposition process.

Spectroscopic Characterization Methods

Spectroscopy involves the interaction of electromagnetic radiation with matter to probe various molecular properties. For cadmium carbonate, spectroscopic methods are used to identify functional groups, investigate electronic properties, and gain insight into the local environment of the cadmium nucleus.

Fourier Transform Infrared (FTIR) Spectroscopy for Carbonate Vibrations and Functional Groups

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a compound by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.govresearchgate.net In the study of cadmium carbonate, FTIR is primarily used to identify the characteristic vibrational modes of the carbonate anion (CO₃²⁻). researchgate.net

The free carbonate ion has a trigonal planar geometry (D₃h symmetry) and exhibits four fundamental vibrational modes: symmetric stretching (ν₁), out-of-plane bending (ν₂), asymmetric stretching (ν₃), and in-plane bending (ν₄). spectroscopyonline.com In the solid crystal lattice of cadmium carbonate, the local symmetry can influence these vibrations, leading to shifts in their frequencies and changes in their IR activity.

Experimental FTIR spectra of cadmium carbonate show distinct absorption bands that confirm the presence of the carbonate group. researchgate.net Theoretical studies based on density functional theory (DFT) have also calculated the vibrational frequencies for CdCO₃, which align with experimental observations. nih.gov

Interactive Data Table: Characteristic FTIR Absorption Bands for Cadmium Carbonate
Vibrational ModeWavenumber (cm⁻¹)Description
ν₂~852 - 866Out-of-plane bend
ν₃~1373 - 1416Asymmetric stretch
ν₄~705 - 737In-plane bend

This table presents typical infrared absorption bands observed for the carbonate ion in cadmium carbonate, corresponding to its fundamental vibrational modes. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy levels. thermofisher.com For a semiconductor material like cadmium carbonate, this technique is used to determine the optical band gap (E_g), which is the minimum energy required to excite an electron from the valence band to the conduction band. caltech.edu

The absorption spectrum of cadmium carbonate thin films shows that it is largely transparent in the visible region but exhibits a sharp increase in absorption in the UV region. This absorption edge is used to calculate the band gap energy. The relationship between the absorption coefficient (α), the photon energy (hν), and the band gap (E_g) can be analyzed using a Tauc plot. youtube.com

Experimental studies on CdCO₃ thin films have reported direct band gap values in the range of 3.79 to 4.0 eV. researchgate.netresearchgate.net This relatively large band gap indicates that cadmium carbonate is an insulator or a wide-bandgap semiconductor.

Interactive Data Table: Reported Optical Band Gap of Cadmium Carbonate
Source/MethodReported Band Gap (E_g)
Chemical Bath Deposition researchgate.net3.79 eV
Chemical Bath Deposition researchgate.net3.81 eV
Chemical Bath Deposition researchgate.net~4.0 eV

This table compiles experimentally determined values for the optical band gap of cadmium carbonate thin films from different studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that provides detailed information about the local chemical environment of specific atomic nuclei. Cadmium has two NMR-active isotopes with a nuclear spin of ½, ¹¹¹Cd and ¹¹³Cd, which yield sharp signals over a wide chemical shift range. huji.ac.ilnorthwestern.edu Of the two, ¹¹³Cd is generally preferred due to its slightly higher sensitivity. huji.ac.il

Obtaining solution-state NMR spectra for simple cadmium carbonate is challenging due to its very low solubility in common NMR solvents. Therefore, structural insights are more readily obtained through solid-state NMR (ssNMR). northwestern.edunih.gov In ssNMR, ¹¹³Cd NMR can provide information about the crystallographic environment of the cadmium ions.

The ¹¹³Cd chemical shift is highly sensitive to the nature of the atoms coordinated to the cadmium center. dss.go.th Coordination with oxygen donor atoms, as in the case of carbonate, results in a characteristic range of chemical shifts. nsf.gov While detailed ¹¹³Cd ssNMR spectra of cadmium carbonate are not extensively reported, the compound has been used as an external reference in ¹¹¹Cd CP-MAS (Cross-Polarization Magic-Angle Spinning) NMR studies of other cadmium complexes. This application underscores its utility as a stable reference point in the cadmium NMR chemical shift scale. nsf.gov The technique is powerful for studying the structure and dynamics of cadmium in various inorganic and bioinorganic systems. nih.gov

Interactive Data Table: NMR Properties of Cadmium Isotopes
IsotopeNatural Abundance (%)Nuclear Spin (I)Relative Sensitivity (¹H=1.00)
¹¹¹Cd12.801/29.54 x 10⁻³
¹¹³Cd12.221/21.09 x 10⁻²

This table summarizes key properties of the NMR-active cadmium isotopes relevant for spectroscopic analysis. northwestern.edu

Photoluminescence and Fluorescence Spectroscopy for Optical Properties

Photoluminescence (PL) spectroscopy is a valuable non-destructive method for investigating the electronic structure and optical characteristics of materials. In the context of cadmium carbonate (CdCO₃), studies on thin films have provided insights into its optical behavior. The material is reported to have a wide direct band gap, with values estimated to be around 3.79 to 3.81 eV. researchgate.net

When analyzed, photoluminescence spectra of films containing cadmium carbonate show emission bands within the 1.6–2.9 eV range, which corresponds to wavelengths between approximately 430 and 775 nm. These emissions are not typically attributed to the intrinsic properties of a perfect CdCO₃ crystal lattice but are instead thought to originate from defect states within the material. Such defects, which can include vacancies or interstitial atoms, create energy levels within the band gap that facilitate radiative recombination of charge carriers.

Optical Properties of Cadmium Carbonate Thin Films
PropertyValueReference
Energy Band Gap (Direct)3.79 - 3.81 eV researchgate.net
Photoluminescence Emission Range1.6 - 2.9 eV (approx. 430 - 775 nm)

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a powerful analytical technique used to obtain a unique "fingerprint" of a molecule or crystal by probing its vibrational modes. mdpi.comnih.gov For cadmium carbonate, which typically crystallizes in a rhombohedral structure similar to calcite, Raman spectroscopy reveals distinct peaks corresponding to the vibrational modes of the carbonate ion (CO₃²⁻) and the crystal lattice. nih.govmdpi.com

The vibrational modes of the carbonate ion are categorized into four types: symmetric stretching (ν₁), out-of-plane bending (ν₂), asymmetric stretching (ν₃), and in-plane bending (ν₄). mdpi.com In a calcite-type structure, these give rise to several Raman-active modes. nih.govmdpi.com The most intense peak in the Raman spectrum of carbonates is typically the ν₁ symmetric stretching mode, which has A₁g symmetry. nih.govmdpi.com Other modes, such as the in-plane bending (ν₄) and asymmetric stretching (ν₃), exhibit E₉ symmetry. nih.gov In addition to these internal modes of the carbonate ion, external vibrations of the crystal lattice, involving the movement of the Cd²⁺ cations and the CO₃²⁻ anions, are observed at lower frequencies. mdpi.commdpi.com

Theoretical calculations and comparisons with other carbonate minerals provide a clear picture of the expected Raman spectrum for cadmium carbonate. nih.govresearchgate.net

Characteristic Raman Active Vibrational Modes for Calcite-Type Carbonates
Vibrational ModeSymmetryDescriptionApproximate Wavenumber (cm⁻¹)Reference
ν₁A₁gSymmetric C-O Stretch~1080 - 1100 mdpi.comresearchgate.net
ν₃E₉Asymmetric C-O Stretch~1400 - 1450 mdpi.com
ν₄E₉In-plane O-C-O Bend~700 - 750 mdpi.com
Lattice ModesE₉Translational/Librational< 400 mdpi.com

Microscopic and Morphological Characterization

Scanning Electron Microscopy (SEM) for Surface Morphology and Pyramidal Shapes

Scanning Electron Microscopy (SEM) is an essential technique for visualizing the surface topography and morphology of materials at the micro- and nanoscale. mdpi.commdpi.com For cadmium carbonate, SEM studies reveal that the crystal morphology is highly dependent on the synthesis conditions, such as the composition of the reactant mixture. researchgate.net

A variety of shapes have been observed for CdCO₃ particles, including cauliflower-shaped agglomerates, spherulites, and dumbbell-like structures. researchgate.netresearchgate.net Significantly, research has also identified the formation of crystals with a distinct tetrahedral morphology. researchgate.net These tetrahedrons are a form of a pyramid, with three crystallographic faces meeting at an apex. researchgate.net The formation of these pyramidal and tetrahedral shapes is influenced by factors such as the presence of organic templates during crystal growth, which can stabilize specific crystal faces. researchgate.net For instance, crystals grown under certain conditions exhibit a morphology closely related to a {012} tetrahedral shape. researchgate.net

Energy-Dispersive X-ray (EDX) Spectroscopy for Elemental Composition

Energy-Dispersive X-ray (EDX) spectroscopy, often coupled with SEM, is an analytical technique used for the elemental analysis of a sample. wikipedia.orgmasontechnology.ie The method works by detecting the characteristic X-rays emitted from a sample when it is bombarded by the electron beam of the microscope. wikipedia.org Each element has a unique atomic structure and therefore emits X-rays at a unique set of energies, allowing for the identification of the elements present in the sample. wikipedia.orgnih.gov

In the characterization of cadmium carbonate, EDX analysis is employed to confirm the elemental composition of the synthesized material. researchgate.netscience.gov A typical EDX spectrum of a pure cadmium carbonate sample would exhibit distinct peaks corresponding to the characteristic X-ray emission energies of cadmium (Cd), carbon (C), and oxygen (O). The presence and relative intensities of these peaks provide qualitative and semi-quantitative confirmation that the material is composed of the expected elements, validating the identity of the compound. researchgate.netwikipedia.org

Elemental Composition of Cadmium Carbonate by EDX
ElementChemical SymbolExpected Detection
CadmiumCdYes
CarbonCYes
OxygenOYes

Coordination Chemistry and Complex Formation Mechanisms of Cadmium Ii with Carbonate Ligands

Ligand Coordination Modes of Carbonate in Cadmium Complexes

The carbonate ion (CO₃²⁻) is a polyatomic ligand that can bind to metal centers in several ways. Its ability to act as a monodentate, bidentate, or bridging ligand is fundamental to the structural diversity of cadmium-carbonate complexes.

The carbonate ligand can coordinate to a cadmium(II) ion through one oxygen atom (monodentate), or two oxygen atoms (bidentate). While some sources describe carbonate as a bidentate ligand, it can also act as a monodentate ligand. Bidentate chelation by a single carbonate ion to a metal center can form a strained four-membered ring, which can make this mode less favorable in some circumstances.

More commonly, the carbonate anion acts as a bridging ligand, simultaneously binding to two or more metal centers. This bridging capability is a key factor in the formation of polynuclear cadmium complexes. Various bridging modes have been identified, including the μ₂-bridge, where the carbonate links two cadmium centers.

A particularly notable coordination mode is the μ₃-bridge, where a single carbonate ion links three metal centers. Several types of μ₃-bridges have been reported in metal-carbonate chemistry, such as syn-syn μ₃, syn-anti μ₃, μ₃−k²:k²:k², μ₃−k²:k²:η¹, and μ₃−k²:η¹:η¹. In a specific trinuclear cadmium(II) complex, [{Cd(tren)}₃(μ₃-CO₃)]⁴⁺, the carbonate anion was found to coordinate in a μ₃-k²:k²:k² bridging tris-chelating fashion, where each of the three cadmium ions is chelated by a pair of the carbonate's oxygen atoms. In other cadmium-carbonate complexes, both μ₂ and μ₃ binding modes have been observed, with hapticities (the number of atoms in a ligand attached to a metal) ranging from nearly symmetrical η² to highly asymmetrical η¹.

The ability of the carbonate ligand to bridge multiple metal centers facilitates the self-assembly of multi-nuclear cadmium-carbonato architectures. These structures can range from simple dinuclear complexes to more complex trinuclear and even higher nuclearity clusters.

Dinuclear Complexes: Dinuclear cadmium(II) complexes containing carbonate ligands have been synthesized and structurally characterized. In these structures, the two cadmium centers can be held together by bridging ligands. For example, a dinuclear cadmium(II) complex with a symmetrical N,N,N′,N′-tetrakis-(1H-benzimidazol-2ylmethyl)propane-1,3-diamine (H₄PDTB) ligand revealed two metal centers in remarkably different coordination environments, showcasing the structural flexibility of these systems.

Trinuclear Complexes: Trinuclear cadmium(II) complexes featuring a central carbonate ligand have also been identified. In one such complex, [{Cd(tren)}₃(μ₃-CO₃)]⁴⁺, three {Cd(tren)}²⁺ units are organized in a trigonal manner around a central carbonate anion that acts as a μ₃-bridge. The Cd···Cd distances within this trinuclear complex were determined to be 6.68 Å, 7.04 Å, and 7.80 Å.

Higher Nuclearity Complexes: Beyond dinuclear and trinuclear examples, the formation of even larger cadmium-carbonate assemblies has been reported. These include hexanuclear and decanuclear complexes, where carbonate anions play a crucial role in templating the assembly of the complex architecture. For instance, the fixation of CO₂ from the atmosphere led to the self-assembly of a decanuclear cadmium complex featuring both perchlorato and carbonato bridges.

Mechanisms of Carbonate Anion Incorporation

The incorporation of the carbonate anion into a cadmium complex or solid phase can occur through several mechanisms, including direct complexation in solution, precipitation, and co-precipitation with other minerals.

One primary mechanism is the reaction of dissolved cadmium ions with carbonate or bicarbonate ions in solution to form aqueous complexes like [Cd(HCO₃)₃(H₂CO₃)₄(H₂O)₇]⁻. The formation of such hydrated pre-critical clusters is thought to precede a liquid-liquid phase separation, leading to non-classical mineral formation.

In environmental systems, the incorporation of cadmium often occurs via co-precipitation with calcite (CaCO₃). This process involves several steps:

Rapid Adsorption: Dissolved Cd²⁺ ions rapidly adsorb onto the surface of calcite.

Incorporation: The adsorbed

CO2 Activation and Fixation by Cadmium Complexes

Cadmium(II) complexes have demonstrated the ability to activate and fix atmospheric carbon dioxide, leading to the formation of carbonate-bridged polynuclear structures. rsc.orgnih.gov This process is often facilitated by the presence of ancillary ligands, such as macrocycles or polyamines, which create a suitable coordination environment around the cadmium center.

For instance, a cadmium(II) complex with an aza-crown ether has been shown to react with atmospheric CO2 to form a trinuclear cadmium(II) cluster. In this structure, a carbonate ion, formed from the fixation of CO2, acts as a µ3-bridge, connecting the three metal centers. rsc.orgnih.gov Similarly, a dinuclear cadmium(II) complex featuring a µ-carbonato bridge was synthesized by the absorption of atmospheric CO2 by a cadmium(II) complex of N'-isopropyl-2-methylpropane-1,2-diamine in an aqueous methanol (B129727) solution. rsc.org

Recent research has also explored the use of cadmium-based metal-organic frameworks (MOFs) for CO2 adsorption and conversion. acs.org These porous materials can selectively capture CO2, which can then be catalytically converted into cyclic carbonates. acs.org This highlights the potential of cadmium complexes in not only sequestering CO2 but also in its transformation into value-added chemicals.

Table 1: Examples of Cadmium(II) Complexes Involved in CO2 Fixation

Precursor ComplexCO2 SourceResulting ComplexCarbonate Bridging ModeReference
Cadmium(II) complex with aza crown etherAtmospheric CO2Trinuclear Cd(II) clusterµ3 rsc.orgnih.gov
[Cd(npda)3][ClO4]2Atmospheric CO2[Cd(npda)4(CO3)(H2O)][ClO4]2·H2Oµ-carbonato rsc.org
[Cd3(L)3]6+Atmospheric CO2Cd3(L)3(µ3-CO3)4·2CH3CNµ3-η²:η²:η² nih.gov
[{Cd(tren)}3(tren)]6+Atmospheric CO2[{Cd(tren)}3(µ3-CO3)]4+µ3-k²:k²:k² mdpi.com

npda = N'-isopropyl-2-methylpropane-1,2-diamine; L = N1-(2-aminoethyl)-N1-(2-imidazolethyl)-ethane-1,2-diamine; tren = tris(2-aminoethyl)amine

Role of Hydration, Hydrolysis, and Deprotonation in Carbonate Formation

The formation of cadmium carbonate is intricately linked to the aqueous chemistry of both the cadmium ion and carbon dioxide. The hydration of CO2 to form carbonic acid (H2CO3) is a critical initial step, although the equilibrium concentration of H2CO3 itself is typically low. nih.gov The subsequent deprotonation of carbonic acid to bicarbonate (HCO3⁻) and carbonate (CO3²⁻) is highly dependent on the pH of the solution. nih.govresearchgate.net

In aqueous solutions, cadmium ions exist as hydrated species, [Cd(H2O)6]²⁺. researchgate.net The acidity of these coordinated water molecules plays a crucial role in the formation of hydroxo- and subsequently carbonato-complexes. As the pH increases, deprotonation of the coordinated water molecules occurs, leading to the formation of cadmium-hydroxide species. researchgate.netnih.gov These hydroxide (B78521) ligands are strong nucleophiles that can readily attack the electrophilic carbon atom of CO2, leading to the formation of a cadmium-bicarbonate complex. acs.org

Hydration of CO2: CO2 + H2O ⇌ H2CO3

Deprotonation of Carbonic Acid: H2CO3 ⇌ H⁺ + HCO3⁻ ⇌ 2H⁺ + CO3²⁻

Hydrolysis of Cadmium Ion: [Cd(H2O)6]²⁺ + H2O ⇌ [Cd(H2O)5(OH)]⁺ + H3O⁺

Nucleophilic Attack: [Cd(H2O)5(OH)]⁺ + CO2 → [Cd(H2O)5(HCO3)]⁺

Carbonate Formation: [Cd(H2O)5(HCO3)]⁺ ⇌ [Cd(H2O)4(CO3)] + H3O⁺

The pH of the solution is a "master variable" in this process, controlling the speciation of both carbonate and cadmium and influencing the surface charge of any solid phases present. researchgate.net Studies have shown that the adsorption of cadmium onto various materials is highly pH-dependent, with increased sorption at higher pH values due to the deprotonation of surface functional groups and the formation of cadmium hydroxide and carbonate precipitates. researchgate.netnih.gov

Electrospray ionization mass spectrometry studies have provided evidence for the existence of pre-critical carbonato-coordinated cadmium complexes in solution, such as [Cd(HCO3)3(H2CO3)4(H2O)7]⁻. nih.govresearchgate.net The stability of such complexes can influence the subsequent formation of amorphous and crystalline cadmium carbonate phases. nih.gov The formation of solid cadmium carbonate, otavite, is predicted at higher carbonate concentrations and is influenced by the pH and the presence of other ions in the solution. mdpi.comacs.org

Theoretical and Computational Investigations of Cadmium Ii Carbonato Systems

Quantum Chemical Approaches

Quantum chemical approaches, including Density Functional Theory (DFT) and ab initio methods, are instrumental in modeling the properties of cadmium carbonate.

Density Functional Theory (DFT) has proven to be a reliable method for investigating the structural and electronic properties of cadmium carbonate (CdCO₃), which crystallizes in the trigonal system as the mineral otavite. mdpi.comresearchgate.net DFT calculations, particularly using the B3LYP hybrid functional, have been employed to determine the optimized geometry and vibrational spectra of CdCO₃. mdpi.comresearchgate.net

In its crystalline form, CdCO₃ features a structure where the cadmium ion (Cd²⁺) is coordinated to oxygen atoms of the carbonate groups. mdpi.com The crystal structure of otavite is isostructural with calcite. core.ac.uk DFT calculations have been used to determine the lattice parameters and vibrational modes of a series of anhydrous carbonates, including CdCO₃. mdpi.comresearchgate.net For instance, a systematic study using the CRYSTAL17 program code with the B3LYP functional calculated the wavenumbers and intensities of normal oscillations for CdCO₃ in the calcite structure. mdpi.comresearchgate.net These theoretical calculations show good agreement with experimental infrared and Raman spectra. mdpi.comresearchgate.net

The electronic band gap of cadmium carbonate has also been a subject of theoretical investigation. Studies on CdCO₃ thin films have reported a direct bandgap of approximately 3.78 to 3.81 eV. researchgate.netresearchgate.net Theoretical calculations are crucial for understanding the electronic transitions that give rise to these properties.

Table 1: Selected Calculated Properties of Cadmium Carbonate (CdCO₃)

Property Theoretical Value Method/Reference
Crystal System Trigonal (Otavite) mdpi.comresearchgate.net
Space Group R-3c (167) researchgate.netmaterialsproject.org
Band Gap 3.78 - 3.81 eV researchgate.netresearchgate.net

This table presents a selection of theoretical data for solid-state cadmium carbonate.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for studying molecular characteristics. While detailed ab initio studies specifically targeting the photophysical properties of isolated "Cadmium, [carbonato(2-)-|EO]-" complexes are not extensively available in public literature, the principles of these methods are well-established for investigating such systems. acs.orgscience.gov

These methods are essential for accurately predicting properties like excited states, which are fundamental to understanding photophysical phenomena such as absorption and emission. mdpi.com For complex systems, simulating photoactivated processes requires both accurate ab initio calculations of the electronic states and their couplings. nih.gov Thermodynamic properties of metal carbonates, including those of cadmium, have been investigated using high-level ab initio approaches to achieve chemical accuracy. osti.gov Such studies are vital for understanding the stability and reactivity of these compounds.

Molecular Orbital Analysis and Electronic Properties

The electronic properties and reactivity of cadmium(II) carbonato systems can be further understood through the analysis of their molecular orbitals.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sciensage.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the chemical reactivity and stability of a molecule. sciensage.info A smaller gap generally implies higher reactivity. sciensage.info

For an isolated "Cadmium, [carbonato(2-)-|EO]-" complex, the HOMO would likely be localized on the carbonate ligand, specifically the oxygen atoms, while the LUMO would be centered on the cadmium ion, reflecting its Lewis acidic character. The interaction between these orbitals would be crucial in determining the stability and reactivity of the complex. While specific FMO analyses for this exact cadmium carbonate species are not readily found in the literature, the principles of FMO theory provide a framework for predicting its behavior. sciensage.inforesearchgate.net

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. sciensage.infobohrium.com The ESP map illustrates regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. sciensage.info

For a cadmium(II) carbonato complex, the ESP surface would be expected to show a negative potential around the oxygen atoms of the carbonate group, indicating their nucleophilic character and propensity to interact with electrophiles. Conversely, a positive potential would be associated with the cadmium ion, highlighting its electrophilic nature and its role as a Lewis acid site. nih.gov This type of analysis is crucial for understanding intermolecular interactions, such as those involved in the formation of larger aggregates or reactions with other species. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for calculating the excited-state properties of molecules, including their electronic transitions and UV-Vis absorption spectra. mdpi.comresearchgate.net This method allows for the prediction of the absorption wavelengths and the nature of the electronic transitions (e.g., π→π, n→π). mdpi.com

Computational Chemical Equilibria and Speciation Modeling

Computational modeling serves as a powerful tool for predicting the chemical forms or "speciation" of cadmium in various environments, which is crucial for understanding its mobility, bioavailability, and toxicity. epa.gov Thermodynamic equilibrium models, such as Visual MINTEQ, PHREEQC, and REDEQL.EPA, utilize stability constant data to calculate the distribution of different chemical species in a defined system. epa.govtandfonline.comresearchgate.net These models can account for numerous simultaneous equilibria, including complexation, precipitation, and redox reactions, providing insights that are often difficult or impossible to obtain through direct measurement alone. epa.gov

In aqueous systems, the speciation of cadmium is primarily controlled by the pH and the concentration of various ligands, particularly carbonate and hydroxide (B78521) ions. researchgate.netscirp.org Computational models predict that in acidic to near-neutral solutions with low carbonate concentration, the dominant form of cadmium is the free hydrated ion, Cd²⁺. researchgate.netscirp.orgmdpi.com As the pH and alkalinity increase, cadmium forms complexes with hydroxide (OH⁻) and carbonate (CO₃²⁻) ions. researchgate.netmdpi.com

Several studies have used speciation software to model these distributions. For instance, simulations predict that the free Cd²⁺ ion is the most significant species at pH values below 7. mdpi.com As pH rises, various hydroxylated species such as Cd(OH)⁺ and Cd(OH)₂ begin to form. researchgate.netmdpi.com In the presence of carbonate, aqueous cadmium carbonate (CdCO₃(aq)) and other carbonate complexes can become significant. openrepository.com In hardwaters with higher alkalinity, carbonate species are predicted to be particularly important alongside the free ion. openrepository.com At sufficiently high pH and carbonate concentrations, models predict the precipitation of solid cadmium carbonate (CdCO₃), effectively removing dissolved cadmium from the solution. epa.gov The presence of other ligands, such as chloride or dissolved organic matter, can further influence speciation by forming complexes like CdCl⁺ or organic-Cd complexes, competing with the formation of carbonato species. researchgate.netmdpi.com

Table 1: Predicted Dominant Aqueous Cadmium Species Under Various Conditions

This table is interactive. You can sort and filter the data.

Dominant Species pH Range Carbonate Concentration Other Conditions Source(s)
Cd²⁺ (free ion) < 7.0 Low to Moderate Dominant form in many acidic waters. researchgate.netscirp.orgmdpi.com
CdCO₃(aq) Neutral to Alkaline High Becomes significant in hard waters. openrepository.com
Cd(OH)⁺ 7.0 - 11.0 Low Forms as pH increases. mdpi.com
Cd(OH)₂ > 9.0 Low Dominant hydroxylated species at high pH. researchgate.netmdpi.com
Cd-Organic Complexes Acidic to Neutral Variable Can be significant in waters with high dissolved organic carbon. epa.govopenrepository.com
CdCl⁺, CdCl₂, etc. Variable Variable Formation depends on chloride concentration (e.g., in seawater). researchgate.netmdpi.com
CdCO₃(s) (precipitate) > 6.0 High Forms when solubility is exceeded, removing Cd from solution. epa.gov

Computational simulations are invaluable for assessing how changes in environmental conditions affect the distribution of cadmium species. The primary factors influencing cadmium carbonate equilibria are pH, temperature, CO₂ concentration, and the presence of competing ions and ligands.

pH: This is the most critical factor. frontiersin.org Simulations consistently show that as pH increases, the concentration of free Cd²⁺ decreases while the formation of hydroxide and carbonate complexes increases. iieta.orgnih.govoup.com In a study using the Visual MINTEQ model, the removal rate of Cd²⁺ was shown to increase significantly in the pH range of 7 to 9.5, corresponding to the formation of precipitates. iieta.org Conversely, lower pH values favor the free ionic form, increasing its mobility and potential bioavailability. frontiersin.org

Temperature: The influence of temperature on cadmium speciation is generally less pronounced than that of pH. iieta.org However, simulations have been used to explore its effects. One study noted that while the solvation free energy of Cd²⁺ in water becomes less favorable with increasing temperature, its transfer free energy to an organic solvent becomes more favorable. bohrium.com Another simulation investigating the water extractability of cadmium from compost found that a gradual temperature rise from 0.1 to 1.5 °C could potentially increase the extractable fraction of cadmium, suggesting a shift in equilibria. mdpi.com

Carbon Dioxide and Alkalinity: The concentration of dissolved CO₂, which affects carbonate availability, is a key parameter in speciation modeling. epa.gov Simulations using the REDEQL.EPA model demonstrated that at a soil solution pH of 5, low CO₂ levels resulted in most cadmium being bound to organic ligands, whereas at high CO₂ levels (10%), CdCO₃ precipitation became the controlling factor at pH values above 6. epa.gov Geochemical modeling of the Great Lakes also showed that increased alkalinity enhances the formation of carbonate-complexed cadmium. mdpi.com

Other Substances: The presence of dissolved organic matter (DOM), such as humic and fulvic acids, can significantly alter cadmium speciation. openrepository.com Models like WHAM 6 predict that in waters rich in organic matter, a large fraction of cadmium (ranging from 50% to over 90%) can be bound to these organic ligands, reducing the amount available to form carbonate complexes. openrepository.com Similarly, high concentrations of other ions, like chloride in seawater, lead to the formation of chloro-complexes, which compete with carbonate binding. mdpi.com

Table 2: Simulated Effects of Environmental Factors on Cadmium Speciation

This table is interactive. You can sort and filter the data.

Environmental Factor Simulated Effect Dominant Process Modeling Software/Approach Source(s)
Increase in pH Decreased free Cd²⁺; Increased Cd(OH)x and CdCO₃ formation/precipitation. Complexation, Precipitation Visual MINTEQ, REDEQL.EPA epa.govfrontiersin.orgiieta.org
Increase in Temperature Minor effect on free Cd²⁺ percentage; potential increase in water-extractable Cd. Solvation, Desorption N/A, Simulation Models iieta.orgbohrium.commdpi.com
Increase in CO₂/Alkalinity Increased formation of aqueous CdCO₃ and precipitation of solid CdCO₃. Complexation, Precipitation REDEQL.EPA, Geochemical Equilibrium Model epa.govmdpi.com
Presence of Dissolved Organic Matter Decreased free Cd²⁺ and inorganic complexes; increased Cd-organic complexes. Competitive Ligand Binding WHAM 6, Visual MINTEQ openrepository.commdpi.com

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scispace.comrsc.org This technique partitions crystal space into regions where the electron distribution of a "promolecular" molecule (a sum of spherical atomic electron densities) dominates the corresponding distribution of the whole crystal. rsc.org The resulting three-dimensional Hirshfeld surface (HS) allows for the mapping of various properties, such as d_norm, which highlights regions of close intermolecular contact. mdpi.com Red spots on a d_norm mapped surface indicate close contacts (shorter than van der Waals radii), white areas represent contacts around the van der Waals separation, and blue areas signify longer contacts. mdpi.com

This analysis is typically applied to molecular crystals. While a simple inorganic salt like cadmium carbonate consists of an ionic lattice, Hirshfeld analysis can be applied to more complex cadmium-containing molecular crystals, including those with carbonato or related ligands, to understand their packing and non-covalent interactions. core.ac.ukunimelb.edu.au

For example, a Hirshfeld surface analysis performed on a cadmium complex containing o-phenylenediamine (B120857) and naphthalene-1,5-disulfonate (B1223632) revealed the specific contributions of different interactions to the crystal's stability. iucr.orgiucr.org The analysis showed that H···H, H···O/O···H, and C···H/H···C contacts were the most significant interactions, playing a crucial role in the consolidation of the crystal structure. iucr.orgiucr.org Such analyses provide a detailed picture of the forces governing the supramolecular architecture of cadmium compounds.

Table 3: Example of Quantitative Intermolecular Contact Contributions for a Cadmium Complex from Hirshfeld Surface Analysis

This table is based on data for [Cd(opda)₄]²⁺ and [naphthalene-1,5-disulfonate]²⁻ ions and is illustrative of the technique's application to cadmium-containing systems.

Type of Intermolecular Contact Contribution to Hirshfeld Surface of Cation (%) Contribution to Hirshfeld Surface of Anion (%) Type of Force Source(s)
H···H 54.0 28.0 van der Waals iucr.orgiucr.org
H···O / O···H 22.1 43.5 Hydrogen Bonding / van der Waals iucr.orgiucr.org
C···H / H···C 22.5 26.4 van der Waals iucr.orgiucr.org

Environmental Chemical Speciation and Transformation Mechanisms of Cadmium Carbonates

Occurrence and Formation Pathways in Environmental Compartments

The presence of cadmium carbonate in the environment is a direct consequence of the release of cadmium from both natural and human-induced sources, followed by chemical reactions that favor its precipitation.

Cadmium is a naturally occurring element found in the Earth's crust, typically in association with zinc, lead, and copper ores. Natural processes such as volcanic eruptions and the weathering of rocks can release cadmium into the environment. However, anthropogenic activities have significantly increased the mobilization and dissemination of cadmium.

Major human-induced sources of cadmium contamination include:

Industrial Emissions: Mining and smelting operations, particularly of zinc, are primary sources of cadmium release. Other industrial activities contributing to cadmium pollution include the manufacturing of batteries, pigments, plastics, and fertilizers.

Fossil Fuel Combustion: The burning of coal and oil releases cadmium into the atmosphere, which is then deposited onto land and water.

Agricultural Practices: Phosphate (B84403) fertilizers can contain significant amounts of cadmium as an impurity, leading to its accumulation in agricultural soils. The application of sewage sludge as a fertilizer can also introduce cadmium to the land.

The following table summarizes the primary sources of cadmium in the environment.

Source CategorySpecific ExamplesEnvironmental Compartment(s) Affected
Natural Sources Volcanic activity, weathering of cadmium-containing rocks and minerals.Soil, Water, Atmosphere
Anthropogenic Sources Mining and smelting of non-ferrous metals, fossil fuel combustion, phosphate fertilizer production and application, waste incineration, electroplating.Soil, Water, Atmosphere

Cadmium carbonate forms in environments where the concentration of dissolved cadmium (Cd²⁺) and carbonate (CO₃²⁻) ions exceeds its solubility product. The formation of otavite is particularly favored in carbonate-rich soils and aquatic systems with neutral to alkaline pH. In freshwater systems, cadmium can exist as Cd²⁺, cadmium hydroxide (B78521) (Cd(OH)₂), and cadmium carbonate (CdCO₃). tandfonline.com The presence of high molecular weight organic matter can also lead to the formation of organic cadmium complexes. tandfonline.com

The chemical equilibrium governing the formation of cadmium carbonate is:

Cd²⁺(aq) + CO₃²⁻(aq) ⇌ CdCO₃(s)

Several environmental factors influence this equilibrium, including:

pH: The concentration of carbonate ions is highly dependent on pH. In alkaline conditions, the carbonate concentration increases, promoting the precipitation of cadmium carbonate. Conversely, acidic conditions favor the dissolution of cadmium carbonate.

Presence of Carbonate Minerals: In soils and sediments rich in calcium carbonate (calcite), cadmium can be incorporated into the calcite structure or precipitate as a distinct cadmium carbonate phase on the calcite surface. researchgate.net

Transformation Reactions and Chemical Conversions

Once formed, cadmium carbonate is not chemically inert and can undergo various transformation reactions, converting it into other cadmium compounds. These transformations are largely dictated by the prevailing environmental conditions.

A significant transformation pathway for cadmium carbonate is its thermal decomposition to cadmium oxide (CdO). This process, known as calcination, occurs at elevated temperatures and involves the release of carbon dioxide. atamanchemicals.com While this is primarily an industrial process, it can occur in specific environmental scenarios involving high temperatures, such as in the vicinity of industrial emissions or during biomass burning.

The reaction for the thermal decomposition of cadmium carbonate is:

CdCO₃(s) + heat → CdO(s) + CO₂(g)

Research has shown that the thermal decomposition of cadmium carbonate occurs in the temperature range of 548-592 K (275-319 °C). osti.gov Another study established the kinetics of this decomposition, noting that the activation energy and frequency factor are influenced by the heating rate and sample mass. udsm.ac.tz

In aqueous environments, cadmium carbonate can also be converted to other cadmium salts through reactions with acids. For instance, in the presence of acidic pollutants, it can dissolve to form soluble cadmium salts. atamanchemicals.com

The stability and transformation of cadmium carbonate are profoundly influenced by several key environmental parameters:

pH: As previously mentioned, pH is a critical factor. Low pH conditions enhance the solubility of cadmium carbonate, leading to the release of Cd²⁺ ions into the surrounding water or soil solution. mdpi.com This increased mobility of cadmium under acidic conditions is a significant environmental concern. Conversely, in weakly alkaline environments, an increase in pH promotes the transition of cadmium into its carbonate and oxide forms, reducing its mobility. mdpi.com

Temperature: Temperature affects the rate of chemical reactions. While the thermal decomposition to cadmium oxide requires high temperatures, even moderate temperature fluctuations can influence the solubility and dissolution kinetics of cadmium carbonate. Studies on the thermal decomposition of cadmium acetate (B1210297) have shown that it can form cadmium carbonate as an intermediate, which then decomposes at higher temperatures. akjournals.com

Ligand Presence: The presence of various organic and inorganic ligands in the environment can significantly impact the speciation of cadmium.

Organic Ligands: Natural organic matter, such as humic and fulvic acids, can form stable complexes with cadmium ions. This complexation can either enhance or inhibit the mobility of cadmium, depending on the nature and solubility of the resulting complexes. d-nb.infomdpi.com Studies have shown that the binding of cadmium to humic acids is influenced by the carboxyl group content of the organic matter. researchgate.net

Inorganic Ligands: In aquatic systems, inorganic ligands like chloride (Cl⁻), sulfate (B86663) (SO₄²⁻), and hydroxide (OH⁻) ions compete with carbonate to form complexes with cadmium. In freshwater, the free cadmium ion (Cd²⁺) and its carbonate and hydroxide species are often dominant, while in seawater, cadmium-chloride complexes are more prevalent due to the high chloride concentration. tandfonline.comresearchgate.net

The following table summarizes the influence of key environmental parameters on cadmium carbonate transformations.

ParameterEffect on Cadmium Carbonate
pH Low pH increases solubility and mobility; high pH favors precipitation and reduces mobility.
Temperature High temperatures can lead to thermal decomposition to cadmium oxide.
Organic Ligands Formation of soluble or insoluble cadmium-organic complexes, affecting mobility.
Inorganic Ligands Competition with carbonate for cadmium complexation, influencing speciation.

Mobility and Fate Mechanisms in Aquatic and Soil Systems

The mobility and ultimate fate of cadmium carbonate in aquatic and soil environments are determined by a combination of transport processes and chemical transformations. Cadmium is considered one of the more mobile heavy metals, and its carbonate form plays a role in its environmental distribution.

In aquatic systems , the fate of cadmium carbonate is closely tied to water chemistry. In freshwater, it can exist as a solid phase, particularly in sediments, where it can act as a sink for cadmium. ijstr.org However, changes in environmental conditions, such as a decrease in pH, can lead to the dissolution of cadmium carbonate and the release of dissolved cadmium back into the water column. researchgate.net In marine environments, the high concentration of chloride ions generally leads to the formation of soluble cadmium-chloride complexes, making cadmium more mobile. waterquality.gov.au

In soil systems , the mobility of cadmium carbonate is influenced by soil properties such as pH, organic matter content, and the presence of other minerals. Under neutral to alkaline conditions, cadmium carbonate is relatively immobile due to its low solubility. mdpi.com It can be adsorbed onto clay minerals and iron or manganese oxides. However, in acidic soils, the dissolution of cadmium carbonate increases, enhancing its leaching potential and the risk of groundwater contamination. The transport of cadmium can also be facilitated by its association with mobile colloidal particles in the soil. Studies have shown that the transport of nanoparticles in soil is influenced by factors like dissolved organic matter and ionic strength, which would also affect the mobility of cadmium carbonate colloids. researchgate.net

Role of Carbonate Formation in Cadmium Mobility and Precipitation

The formation of cadmium carbonate is a critical process influencing the mobility and precipitation of cadmium in the environment. This mechanism is primarily governed by the precipitation of cadmium as otavite (CdCO₃) or its coprecipitation with other carbonate minerals, most notably calcium carbonate (CaCO₃). The process significantly reduces the concentration of dissolved, mobile cadmium in aqueous systems, thereby limiting its transport and potential impact on ecosystems. nih.govrsc.orgprinceton.edu

The coprecipitation of cadmium with calcium carbonate is a highly efficient method for sequestering cadmium from contaminated waters. acs.org Research has demonstrated that this process can remove over 99% of cadmium from solutions across a wide range of initial concentrations (from 10 to 5000 mg/L). nih.govprinceton.edu This occurs because the cadmium ion (Cd²⁺) has a similar ionic radius (94 pm) to the calcium ion (Ca²⁺) (100 pm), allowing it to substitute for calcium in the calcite crystal lattice to form a (Ca,Cd)CO₃ solid solution. princeton.eduacs.org The resulting solid phase is less soluble than calcium carbonate, effectively trapping the cadmium. rsc.orguu.nl

The efficiency of this cadmium uptake is influenced by environmental conditions such as the concentration of calcium. For instance, at a Ca concentration of 0.8 g/L, it is estimated that over 95% of cadmium can be taken up into the precipitated solids. nih.govprinceton.eduacs.org However, a steep decrease in cadmium uptake is observed at lower calcium concentrations. nih.govprinceton.edu

The stability of the precipitated cadmium-containing carbonate phases is another crucial factor, particularly under changing environmental conditions like acid rain. nih.gov While carbonate-bound cadmium is sensitive to pH, studies have shown that these coprecipitated solids can retain the heavy metals even during dissolution in acidic conditions (pH 4), highlighting the potential for durable sequestration. nih.govresearchgate.net

In soil environments, microbially induced carbonate precipitation (MICP) has emerged as a significant mechanism for cadmium immobilization. nih.gov Urease-producing bacteria, such as Sporosarcina pasteurii, can create alkaline conditions and generate carbonate ions, leading to the precipitation of cadmium carbonate and reinforcing the soil's buffering capacity against acid rain. nih.gov This process enhances the formation of the carbonate-bound fraction of cadmium, reducing its mobility and bioavailability. nih.gov

Table 1: Efficiency of Cadmium Removal by Carbonate Coprecipitation

Initial Cd Concentration (mg/L)Initial Ca Concentration (g/L)Cadmium Removal Efficiency (%)Reference
10 - 50000.8> 99 nih.govacs.org
Not Specified0.8> 95 (estimated) princeton.edu

Table 2: Cadmium Content in Calcium Carbonate Precipitates

Initial Cd Molar Concentration (M)Cd Content in Precipitate (wt %)Cd Mole Fraction in PrecipitateReference
0.00020.30.002 nih.govacs.org
0.029.90.09 nih.govacs.org

Ligand Competition and Complexation Effects on Cadmium Speciation and Bioavailability

The speciation of cadmium in the environment, which dictates its bioavailability and toxicity, is heavily influenced by complexation with various ligands and competition with other cations. nih.gov The free cadmium ion (Cd²⁺) is considered the most bioavailable and toxic form; therefore, processes that alter its concentration are of paramount importance. nih.govfrontiersin.org

Complexation: In natural waters and soils, cadmium can form complexes with a wide array of inorganic and organic ligands. nih.gov Complexation generally reduces the concentration of free Cd²⁺, thereby decreasing its bioavailability. frontiersin.orgfrontiersin.org Common inorganic ligands include carbonate (CO₃²⁻), chloride (Cl⁻), and hydroxide (OH⁻). In saline environments, mixed ligand complexes such as [Cd(CO₃)Cl₂]²⁻ and [Cd(CO₃)₂Cl]³⁻ can be significant species. researchgate.net

Organic ligands, ranging from simple amino acids and carboxylic acids to complex macromolecules like natural organic matter (NOM) and humic substances, are crucial in controlling cadmium speciation. frontiersin.orgfrontiersin.org The formation of stable complexes with these organic substances significantly lowers the free Cd²⁺ activity. nih.gov For example, studies with the soil bacterium Sinorhizhobium meliloti demonstrated that the addition of complexing organic substances reduced the free Cd²⁺ concentration and subsequently decreased both adsorbed and intracellular cadmium. nih.gov

Ligand and Cation Competition: Competition effects are central to understanding cadmium's interaction with biological systems. The Biotic Ligand Model (BLM) is a framework that accounts for both the complexation of metals in the aqueous phase and the competition among cations for binding to "biotic ligands," which are the sites of uptake on an organism's surface (e.g., fish gills or bacterial cell walls). frontiersin.orgfrontiersin.org

Other cations in the environment can compete with Cd²⁺ for these biological binding sites, thereby reducing cadmium uptake and toxicity. Key competing cations include:

Protons (H⁺): At lower pH values, increased concentrations of H⁺ can outcompete Cd²⁺ for binding sites, leading to reduced cadmium accumulation by organisms like river biofilms. frontiersin.orgfrontiersin.org

Calcium (Ca²⁺) and Magnesium (Mg²⁺): These major cations, often referred to as water hardness ions, are significant competitors. In studies with S. meliloti, adsorbed cadmium was considerably reduced in the presence of elevated concentrations of Ca²⁺ or Mg²⁺. nih.gov

Zinc (Zn²⁺): Zinc is a particularly strong competitor for cadmium uptake due to its similar chemical properties. Numerical simulations have highlighted the importance of Zn²⁺ competition in controlling cadmium uptake by soil bacteria. nih.gov

Advanced Analytical Determination Techniques for Cadmium Species in Complex Matrices

Spectrometric Methods for Cadmium Quantification

Spectrometric techniques are the cornerstone of cadmium analysis, offering high sensitivity and the ability to measure trace and ultra-trace concentrations. These methods rely on the interaction of electromagnetic radiation with cadmium atoms.

Atomic Absorption Spectrometry (AAS) is a robust and widely used technique for the determination of cadmium. azom.com The method is based on the principle that cadmium atoms in the gaseous state absorb light at a specific wavelength. azom.com The amount of light absorbed is directly proportional to the concentration of the cadmium analyte. azom.com AAS can be used to determine both dissolved and total recoverable cadmium. Dissolved cadmium is determined by direct aspiration of a filtered sample, while total recoverable cadmium requires a digestion step with hydrochloric and nitric acid prior to analysis. nemi.gov

Graphite (B72142) Furnace Atomic Absorption Spectrometry (GF-AAS) is a highly sensitive method for determining trace amounts of cadmium in various samples, including workplace air, water, soil, and food. baua.denih.govperkinelmer.clnemi.gov In this technique, a small sample volume is introduced into a graphite tube, which is then heated in a programmed sequence to dry, char, and finally atomize the sample. nemi.gov The absorption of light by the atomized cadmium is then measured. nemi.gov

The use of a graphite platform within the furnace helps to reduce matrix interferences. nemi.gov Chemical modifiers are often added to the sample to increase the thermal stability of cadmium, preventing its premature volatilization during the charring step. nih.gov Common matrix modifiers include palladium nitrate, magnesium nitrate, and ammonium (B1175870) dihydrogenophosphate. perkinelmer.cl

GF-AAS offers significantly lower detection limits compared to flame AAS, making it suitable for analyzing samples with very low cadmium concentrations. nih.gov For instance, a method for analyzing cadmium in workplace air reported a limit of quantification of 0.0019 μg/m³. baua.de In the analysis of soil samples, a detection limit of 3.84 ng g⁻¹ was achieved. nih.gov

Table 1: GF-AAS Operating Conditions for Cadmium Analysis

Parameter Value Reference
Wavelength 228.8 nm thermofisher.com
Matrix Modifier Pd(NO₃)₂ + Mg(NO₃)₂ perkinelmer.cl
Pyrolysis Temperature 550 °C nih.gov
Atomization Temperature 1650 °C nih.gov

Flame Atomic Absorption Spectrometry (FAAS) is a common and cost-effective method for the determination of cadmium. azom.comasianpubs.org In FAAS, a liquid sample is aspirated into a flame (typically air-acetylene), where it is converted into an atomic vapor. azom.com A light beam from a cadmium hollow cathode lamp is passed through the flame, and the absorption of this light by the cadmium atoms is measured. nemi.gov

While robust, FAAS is generally less sensitive than GF-AAS and may not be suitable for determining ultra-trace concentrations of cadmium without a preconcentration step. azom.comnih.gov The sensitivity of FAAS can be enhanced by various techniques, such as using a slotted quartz tube (SQT) to increase the residence time of the atoms in the light path. nih.govacs.org One study reported a 1467-fold increase in sensitivity for cadmium determination when using an SQT-FAAS method, achieving a detection limit of 0.075 ng/mL. nih.govacs.org

Interferences can occur in FAAS. For example, high concentrations of calcium (above 1000 mg/L) can suppress the cadmium absorption signal. nemi.govnemi.gov

Table 2: FAAS Operating Conditions for Cadmium Analysis

Parameter Value Reference
Wavelength 228.8 nm asianpubs.orgacs.org
Burner Air-acetylene nemi.gov
Air Flow Rate 13.8 L/min nih.govacs.org
Acetylene Flow Rate 2.3 L/min nih.govacs.org

Inductively coupled plasma (ICP) techniques are powerful tools for elemental analysis, offering multi-element capability and high sensitivity. tuwien.at In these methods, the sample is introduced into a high-temperature argon plasma, which desolvates, atomizes, and ionizes the cadmium atoms.

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) measures the light emitted by excited cadmium atoms and ions in the plasma. tandfonline.com The intensity of the emitted light at a specific wavelength is proportional to the concentration of cadmium in the sample. tandfonline.com ICP-OES is known for its high analytical efficiency and ability to analyze many elements simultaneously. tandfonline.com

The performance of ICP-OES can be influenced by the viewing mode of the plasma, which can be axial, radial, or dual-view. tandfonline.com The axial view generally offers higher sensitivity, while the radial view is less susceptible to matrix effects. tandfonline.com A study on the determination of cadmium in whole blood found that separate axial and radial viewing modes provided better recovery rates than a dual-view mode. tandfonline.com

ICP-OES has been successfully applied to determine cadmium in various matrices, including biological samples and cells. tandfonline.comnih.gov For the analysis of cadmium in glomerular cells, an ICP-OES method was developed with a limit of detection of 1 µg/L and a limit of quantitation of 3 µg/L. nih.gov

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is one of the most sensitive techniques for trace and ultra-trace elemental analysis. analytik-jena.com In ICP-MS, the ions generated in the argon plasma are introduced into a mass spectrometer, which separates them based on their mass-to-charge ratio. analytik-jena.com

ICP-MS offers extremely low detection limits, often in the parts-per-trillion (ng/L) range, and a wide linear dynamic range. shimadzu.com This makes it particularly suitable for the analysis of cadmium in complex matrices such as food, environmental, and biological samples where concentrations are very low. shimadzu.comneu.edu.tr

A significant challenge in ICP-MS is the potential for spectral interferences, where ions of other elements or polyatomic species have the same mass-to-charge ratio as the target cadmium isotope. eurofinsus.com Modern ICP-MS instruments are often equipped with collision/reaction cells or are of a high-resolution design to mitigate these interferences. nih.govresearchgate.nethpst.cz For example, helium collision mode can be used to suppress polyatomic interferences in the analysis of food samples. shimadzu.com

A comparative study of different methods for cadmium determination in plant tissues concluded that ICP-MS was the most suitable method considering accuracy, stability, and cost for a wide range of concentrations. nih.gov

Table 3: Comparison of Analytical Techniques for Cadmium Determination

Technique Typical Detection Limit Key Advantages Key Disadvantages
GF-AAS 0.01 - 1 µg/L High sensitivity, relatively low cost Single-element analysis, susceptible to matrix effects
FAAS 1 - 50 µg/L Low cost, simple operation, robust Lower sensitivity, requires higher sample volume
ICP-OES 0.1 - 10 µg/L Multi-element capability, high throughput Spectral interferences, higher cost than AAS

| ICP-MS | 0.001 - 0.1 µg/L | Extremely high sensitivity, multi-element and isotopic analysis | High instrument cost, potential for complex spectral interferences |

Inductively Coupled Plasma (ICP) Techniques

Electrochemical Techniques for Speciation Analysis

Electrochemical methods are powerful tools for metal speciation analysis due to their high sensitivity, selectivity, and relatively low cost. scienggj.org They are particularly well-suited for the direct analysis of labile metal species in aqueous samples.

Anodic Stripping Voltammetry (ASV) is a highly sensitive electroanalytical technique for trace metal analysis. scienggj.org The method involves two main steps: a preconcentration or deposition step, followed by a stripping step. abechem.com During deposition, a negative potential is applied to a working electrode (commonly a mercury-based or bismuth-based electrode), causing the cadmium ions (Cd²⁺) in the sample to be reduced and concentrated into the electrode, forming an amalgam. abechem.comnih.gov In the subsequent stripping step, the applied potential is scanned in the positive direction, which re-oxidizes the accumulated cadmium back into the solution. This stripping process generates a current peak whose height is proportional to the concentration of the analyte in the sample. nih.gov ASV can achieve very low detection limits, making it suitable for environmental monitoring. metrohm.comliverpool.ac.uk For instance, using a mercury film electrode with a 30-second deposition time, a limit of detection for Cd²⁺ of 0.02 µg/L has been reported. metrohm.com

Potentiometric sensors , particularly ion-selective electrodes (ISEs), offer another approach for cadmium determination. informahealthcare.comtandfonline.com These sensors measure the potential difference between a sensing electrode and a reference electrode. The sensing electrode incorporates a membrane containing an ionophore that selectively binds to cadmium ions. tandfonline.com This interaction generates a potential that is logarithmically related to the activity of the cadmium ions in the sample. cwejournal.org Polymeric membrane sensors are a common type of cadmium-selective electrode. informahealthcare.com While generally less sensitive than stripping voltammetry, potentiometric sensors are valued for their simplicity, wide concentration range, and potential for in-situ measurements. informahealthcare.comtandfonline.com

Table 1: Performance Characteristics of Selected Potentiometric Sensors for Cadmium Determination.
Sensor TypeLinear Range (mol L⁻¹)Detection Limit (mol L⁻¹)pH RangeResponse TimeReference
Carbon Paste Electrode (MWCNTs-Dithizone)1.8×10⁻⁷ to 1.0×10⁻⁴1.0×10⁻⁷2.0 - 9.0Fast cwejournal.org
PVC Membrane ((E)-2-benzylidenehydrazinecarbothioamide)1.0×10⁻⁵ to 1.0×10⁻¹1.77×10⁻⁶5.0 - 10.010 s tandfonline.com

Differential Pulse Anodic Stripping Voltammetry (DPASV) is an advanced variation of ASV that offers enhanced sensitivity and resolution. electrochemistrystore.com Instead of a linear potential scan during the stripping step, DPASV employs a series of regular voltage pulses superimposed on a linear potential ramp. electrochemistrystore.com The current is measured twice during each pulse cycle, just before the pulse is applied and again at the end of the pulse. The difference between these two current measurements is plotted against the base potential. This differential measurement technique effectively minimizes the contribution from non-faradaic (capacitive) currents, resulting in a significantly improved signal-to-noise ratio and lower detection limits compared to linear sweep ASV. electrochemistrystore.com

DPASV is a powerful technique for detecting trace and ultra-trace levels of heavy metals, including cadmium, in diverse samples like water and food. electrochemistrystore.comresearchgate.net The method's performance is dependent on optimizing several key parameters, including deposition potential, deposition time, and pulse amplitude. bohrium.comresearchgate.net Research has demonstrated the successful application of DPASV with various electrode modifications to further improve performance. bohrium.comelectrochemsci.org

Table 2: Optimized Parameters and Performance of DPASV for Cadmium(II) Detection.
Electrode SystemDeposition PotentialDeposition TimeDetection LimitQuantitation LimitReference
Glassy Carbon Electrode-1100 mV (vs Ag/AgCl)360 s0.4206 µM (~0.0771 ppm)0.5525 µM (~0.1013 ppm) researchgate.netbohrium.com
Graphene-Nafion Modified Bismuth Film ElectrodeNot SpecifiedNot Specified0.3 µg L⁻¹Not Specified electrochemsci.org

Sample Preparation and Pre-treatment Methodologies

Proper sample preparation is a critical step to ensure accurate and reliable results in the analysis of cadmium species. The chosen methodology depends on the sample matrix and whether the goal is to determine the total cadmium concentration or the concentration of specific fractions, such as the dissolved species.

To determine the total recoverable cadmium content, which includes all forms of cadmium (dissolved, complexed, and particulate-bound), a vigorous digestion procedure is required to break down the sample matrix and release the metal into a solution suitable for analysis. nemi.govepa.gov Acid digestion is the most common approach. nih.govcdc.gov

This typically involves heating the sample in the presence of strong acids. epa.gov A common combination is nitric acid (HNO₃) and hydrochloric acid (HCl). nemi.govnih.gov For more complex organic matrices, other reagents like hydrogen peroxide (H₂O₂) or perchloric acid may also be used to achieve complete oxidation. nih.govnih.gov The choice of acids and digestion conditions (temperature, duration) is tailored to the specific sample type, such as water, soil, sediment, or biological tissue. nih.govcdc.gov After digestion, the sample is typically filtered and diluted to a final volume before analysis by techniques like atomic absorption spectroscopy (AAS) or inductively coupled plasma (ICP) spectroscopy. epa.govcdc.gov

The analysis of dissolved cadmium species requires the physical separation of the aqueous phase from any suspended particulate matter. This is a crucial step because dissolved metals can exist in a delicate equilibrium with solid phases, and changes in sample conditions can cause precipitation, co-precipitation, or sorption, leading to a significant underestimation of the dissolved concentration. ags.org.ukgov.bc.ca

To maintain sample integrity, filtration must be performed in the field immediately after collection, preferably within 15 minutes. gov.bc.ca The standard procedure involves passing the water sample through a 0.45 µm membrane filter. nemi.govgov.bc.ca After filtration, the sample must be preserved to prevent changes in speciation or loss of the analyte to the container walls. The most common preservation technique is acidification, typically with high-purity nitric acid, to a pH of 2 or less. nemi.govgov.bc.ca For certain analyses, samples are collected in pre-cleaned plastic or glass containers. epa.govgov.bc.ca

When the concentration of cadmium in a sample is below the detection limit of the analytical instrument, a preconcentration step is necessary. Chelation-extraction is a widely used technique for this purpose. This method involves adding a chelating agent to the aqueous sample. dcu.ie The chelating agent forms a stable, neutral, or charged complex with the cadmium ions.

This metal-chelate complex can then be selectively extracted from the large volume of the original sample into a small volume of an immiscible organic solvent or onto a solid-phase extraction (SPE) sorbent. dcu.ie This process effectively increases the concentration of cadmium in the final extract that is introduced into the analytical instrument. oup.com A variety of chelating agents have been employed for cadmium extraction, including dithizone (B143531) and various dithiocarbamates. cdc.govoup.com The efficiency of the extraction can be influenced by factors such as pH and the presence of competing ions. mdpi.com After extraction and elution from the sorbent, the concentrated cadmium can be determined by methods like atomic absorption spectrophotometry. oup.com

Interferences and Quality Control in Cadmium Analytical Procedures

The accurate determination of cadmium (Cd) concentrations in complex matrices is a critical task in environmental monitoring and toxicological studies. However, the analytical procedures for cadmium are susceptible to various interferences that can lead to inaccurate results. Therefore, robust quality control (QC) measures are essential to ensure the reliability and validity of the data. This section provides a detailed overview of the common interferences encountered in cadmium analysis and the quality control procedures implemented to mitigate their effects.

Interferences in Cadmium Analysis

Interferences in analytical chemistry are phenomena that cause the analytical signal to be incorrectly interpreted, leading to either an overestimation or underestimation of the analyte concentration. In the context of cadmium analysis, these can be broadly categorized as spectral and chemical interferences.

Spectral Interferences:

Spectral interferences occur when the analytical signal of the target analyte overlaps with the signal from another species in the sample. This is a significant challenge in techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), where different ions with the same mass-to-charge ratio (m/z) cannot be distinguished by the mass spectrometer.

Polyatomic interferences are a common source of spectral interference in ICP-MS analysis of cadmium. These are molecular ions formed in the plasma from the sample matrix, acids, and plasma gases. For instance, molybdenum (Mo) and tin (Sn) present in the sample can form oxides that interfere with several cadmium isotopes. e3s-conferences.org The presence of high concentrations of Mo can lead to the formation of molybdenum oxide (⁹⁵Mo¹⁶O⁺), which has the same nominal mass as the cadmium isotope ¹¹¹Cd. researchgate.net Similarly, tin isotopes can directly overlap with cadmium isotopes, such as ¹¹⁴Sn interfering with ¹¹⁴Cd. researchgate.net

Table 1: Common Polyatomic Interferences on Cadmium Isotopes in ICP-MS

Cadmium Isotope (m/z)Interfering SpeciesMass of Interfering Species (amu)Source of Interference
106⁹⁰Zr¹⁶O⁺105.905Zirconium in sample matrix
108⁹²Mo¹⁶O⁺, ⁹²Zr¹⁶O⁺107.904, 107.905Molybdenum and Zirconium in sample matrix
110⁹⁴Mo¹⁶O⁺, ⁹⁴Zr¹⁶O⁺109.904, 109.905Molybdenum and Zirconium in sample matrix
111⁹⁵Mo¹⁶O⁺110.904Molybdenum in sample matrix
112⁹⁶Mo¹⁶O⁺, ⁹⁶Ru¹⁶O⁺, ¹¹²Sn⁺111.904, 111.904, 111.903Molybdenum, Ruthenium, and Tin in sample matrix
113⁹⁷Mo¹⁶O⁺, ¹¹³In⁺112.904, 112.904Molybdenum and Indium in sample matrix
114⁹⁸Mo¹⁶O⁺, ¹¹⁴Sn⁺113.903, 113.903Molybdenum and Tin in sample matrix
116¹⁰⁰Mo¹⁶O⁺, ¹¹⁶Sn⁺115.903, 115.902Molybdenum and Tin in sample matrix

To overcome these interferences, modern ICP-MS instruments are often equipped with collision/reaction cells. These devices introduce a gas (e.g., helium, hydrogen, ammonia) into the ion beam path, which selectively reacts with or neutralizes the interfering polyatomic ions, allowing the target cadmium ions to pass through to the detector. High-resolution ICP-MS (HR-ICP-MS) can also be used to physically separate the analyte peak from the interference peak based on their small mass differences.

Chemical Interferences:

Chemical interferences are more prevalent in atomic absorption spectrometry (AAS) and are caused by chemical reactions in the flame or furnace that alter the atomization of the analyte. These interferences can either suppress or enhance the analytical signal.

For instance, the presence of high concentrations of calcium can suppress the cadmium absorption signal in flame AAS. nemi.govantpedia.com At a calcium concentration of 2000 mg/L, the suppression of the cadmium signal can be as high as 19%. nemi.govantpedia.com The formation of stable, non-volatile compounds between cadmium and other matrix components can also reduce the number of free cadmium atoms in the atomizer, leading to a decreased signal. The presence of sodium chloride in the sample matrix can lead to the formation of cadmium chloride, which is not completely dissociated in the flame, thereby reducing the free cadmium atom population and suppressing the signal. ijsr.net

The addition of releasing agents or protective agents can mitigate chemical interferences. Releasing agents are chemicals that react preferentially with the interfering species, while protective agents form stable, volatile complexes with the analyte. For example, ethylenediaminetetraacetic acid (EDTA) can be added to a sample to form a stable complex with cadmium, preventing it from reacting with interfering species in the matrix. ijsr.net

Table 2: Examples of Chemical Interferences in Cadmium Analysis by AAS

Interfering SpeciesEffect on Cadmium SignalMechanismMitigation Strategy
Calcium (Ca)SuppressionFormation of non-volatile cadmium-calcium compounds. nemi.govantpedia.comUse of a hotter flame (e.g., nitrous oxide-acetylene), addition of a releasing agent (e.g., lanthanum).
Sodium Chloride (NaCl)SuppressionFormation of less volatile cadmium chloride in the flame. ijsr.netMatrix matching of standards and samples, standard additions.
Phosphate (B84403) (PO₄³⁻)SuppressionFormation of stable cadmium phosphate compounds.Addition of a releasing agent (e.g., lanthanum).
Sulfate (B86663) (SO₄²⁻)SuppressionFormation of stable cadmium sulfate compounds.Addition of a releasing agent (e.g., lanthanum).

Quality Control in Cadmium Analytical Procedures

To ensure the accuracy and reliability of cadmium analysis, a comprehensive quality control program is indispensable. This program should encompass various aspects, from sample collection to data reporting.

Certified Reference Materials (CRMs):

CRMs are materials with a certified concentration and uncertainty for one or more analytes. caymanchem.com They are used to assess the accuracy of an analytical method and to ensure the traceability of the measurement results. The analysis of a CRM alongside the unknown samples provides a direct measure of the method's bias. Several organizations, such as the National Institute of Standards and Technology (NIST) and the Institute for Reference Materials and Measurements (IRMM), produce CRMs for various matrices, including water, soil, and biological tissues, with certified cadmium concentrations. caymanchem.comresearchgate.net

Table 3: Examples of Certified Reference Materials for Cadmium Analysis

CRM IdentifierMatrixCertified Cadmium Concentration (mg/kg)Issuing Body
NIST SRM 1640aNatural Water0.021 ± 0.001NIST
NIST SRM 2709aSan Joaquin Soil0.385 ± 0.011NIST
ERM-EC680kPolyethylene17.5 ± 0.4IRMM
CRM 505Estuarine Water0.024 ± 0.002 (µg/L)BCR

Method Blanks and Spiked Samples:

Method blanks (reagent blanks) are samples that contain all the reagents used in the analytical procedure but no sample. They are analyzed to assess for any contamination introduced during the sample preparation and analysis process. The concentration of cadmium in the method blank should be below the method detection limit (MDL).

Spiked samples (matrix spikes) are prepared by adding a known amount of cadmium to a real sample. The analysis of spiked samples helps to evaluate the effect of the sample matrix on the analytical method's performance. The recovery of the added cadmium is calculated, and it should fall within a predefined acceptance range, typically 80-120%.

Calibration and Continuing Calibration Verification:

A calibration curve is generated by analyzing a series of standards with known cadmium concentrations. The linearity of the calibration curve is assessed by the correlation coefficient (r²), which should typically be ≥ 0.995.

Continuing Calibration Verification (CCV) standards are analyzed at regular intervals during an analytical run to monitor the stability of the instrument's response. The measured concentration of the CCV should be within a specified percentage of its true value, for example, ±10%.

Table 4: Typical Quality Control Acceptance Criteria for Cadmium Analysis

QC ParameterAcceptance CriteriaFrequency
Method Blank< Method Detection Limit (MDL)One per analytical batch
Laboratory Control Sample (LCS)85-115% recoveryOne per analytical batch
Matrix Spike/Matrix Spike Duplicate (MS/MSD)80-120% recoveryOne per 20 samples
Relative Percent Difference (RPD) for Duplicates≤ 20%One per 20 samples
Calibration Curve Correlation Coefficient (r²)≥ 0.995Beginning of each analytical run
Continuing Calibration Verification (CCV)90-110% of true valueEvery 10-15 samples

By understanding and addressing potential interferences and implementing a rigorous quality control program, analytical laboratories can ensure the generation of high-quality, defensible data for the determination of cadmium in complex matrices.

Research Applications and Potential of Cadmium Ii Carbonato Complexes

Role in Carbon Dioxide Capture and Conversion Technologies

The ability of cadmium(II) complexes to interact with carbon dioxide is a key area of investigation, with implications for mitigating the environmental impact of this greenhouse gas.

Certain cadmium(II) complexes have demonstrated the capacity to capture carbon dioxide directly from the atmosphere, leading to the formation of stable carbonato-bridged structures. For instance, a cadmium(II) complex incorporating an aza crown ether has been shown to react with atmospheric CO₂ to form a trinuclear cadmium(II) cluster bridged by a carbonate ligand in a µ₃ fashion. This process highlights the potential of designing cadmium-based materials for CO₂ sequestration. The reaction of binuclear cadmium hydroxo complexes with atmospheric CO₂ to yield carbonato-bridged species further underscores this potential.

The formation of these carbonato complexes is often influenced by reaction conditions such as pH. For example, a cadmium(II) complex with an imidazole-containing tripodal polyamine ligand was found to form a two-dimensional network structure with a µ₃-carbonato bridge when the reaction was carried out at pH 9.0 in the presence of air. This pH-dependent CO₂ absorption and hydration is a critical factor in the design of efficient CO₂ capture systems.

Table 1: Examples of Cadmium(II) Complexes for Atmospheric CO₂ Fixation
Initial Cadmium(II) ComplexResulting Carbonato Complex StructureKey Findings
Cadmium(II) complex with an aza crown etherTrinuclear Cd(II) cluster with a µ₃-carbonato bridgeDemonstrates direct fixation of atmospheric CO₂.
Binuclear cadmium hydroxo complexesCarbonato-bridged speciesIllustrates the reactivity of hydroxo complexes towards CO₂.
Cd(II) complex with an imidazole-containing tripodal polyamine ligand2D network with a µ₃-carbonato bridgeCO₂ fixation is pH-dependent, occurring at pH 9.0.

While the direct catalytic role of pre-formed cadmium(II) carbonato complexes in CO₂ reduction is an area of ongoing research, the broader field of metal complex-catalyzed CO₂ reduction provides a framework for their potential application. The electrochemical and photochemical reduction of CO₂ to valuable chemicals and fuels is a critical area of sustainable chemistry. Heme and nonheme metal complexes have been shown to be effective catalysts in these processes. mdpi.comuniv-lille.fr The mechanism often involves the binding of CO₂ to a reduced metal center, followed by a series of electron and proton transfer steps.

The interaction of CO₂ with cadmium(II) centers to form carbonato species suggests that these complexes could play a role in the initial activation of the CO₂ molecule. The stability and reactivity of the coordinated carbonate ligand would be crucial in subsequent reduction steps. For instance, cobalt-based catalysts have demonstrated high activity and selectivity for CO₂ reduction, with the transition from Co(II) to Co(I) being a key step. chemscene.com A similar redox mechanism could potentially be facilitated by cadmium complexes, where the carbonato ligand could be transformed into other C1 products. Further research is needed to elucidate the specific catalytic pathways involving cadmium(II) carbonato intermediates.

Luminescent Material Development and Sensing

Cadmium(II) complexes are well-known for their luminescent properties, which arise from electronic transitions within the metal-ligand framework. This luminescence can be harnessed for the development of advanced materials and chemical sensors.

The photoluminescence of cadmium(II) complexes is highly dependent on the nature of the ligands and the coordination geometry of the metal center. mdpi.com For example, cadmium(II) and zinc(II) complexes with carbazate (B1233558) β-diketonate ligands have been synthesized and shown to exhibit enhanced two-photon absorption, a property valuable in bio-imaging. nih.gov The complexation of the ligand with the cadmium ion extends the electronic delocalization, leading to these enhanced photophysical properties. nih.gov

The sensitivity of the luminescence of cadmium(II) complexes to their chemical environment makes them attractive candidates for sensing applications. fu-berlin.de For instance, a graphene-based sensor array has been developed for the identification of different cadmium compounds in solution, demonstrating the potential for selective detection. mdpi.com

Luminescent cadmium(II) complexes can act as chemosensors for various analytes. The binding of a target analyte to the complex can cause a change in the luminescence intensity or wavelength, providing a detectable signal. While specific examples of cadmium(II) carbonato complexes as luminescent sensors are not extensively reported, the principles of luminescent sensing with cadmium complexes are well-established. The carbonate ligand could potentially play a role in modulating the selectivity of the sensor by influencing the binding site for the target analyte. For example, a composite of a zeolite imidazole (B134444) framework and reduced graphene oxide has been used for the simultaneous detection of lead and cadmium ions, showcasing the versatility of coordination complexes in sensor design. eeer.org

Advanced Materials Synthesis Precursors

Cadmium(II) carbonato complexes, and more broadly cadmium carbonate, serve as valuable precursors for the synthesis of a range of advanced cadmium-containing materials. The carbonate group can be readily removed or replaced, allowing for the formation of other compounds with desired properties.

Cadmium carbonate (CdCO₃) films have been proposed as precursors for the production of cadmium-derived semiconductors such as cadmium selenide (B1212193) (CdSe), cadmium telluride (CdTe), and cadmium oxide (CdO). mdpi.comdntb.gov.ua The carbonate ion (CO₃²⁻) can be relatively easily removed and substituted by other anions through processes like ion exchange in liquid or gas phases. mdpi.com This approach offers a versatile route to various cadmium-based materials with applications in optoelectronics. mdpi.com

For example, cadmium oxide nanoparticles can be synthesized by the thermal decomposition of cadmium carbonate. researchgate.net Sonochemical and hydrothermal methods have been employed to prepare cadmium carbonate nanoparticles, which are then calcined at elevated temperatures to yield CdO nanoparticles. researchgate.net The properties of the final material, such as particle size and morphology, can be controlled by the synthesis conditions of the precursor cadmium carbonate.

Table 2: Cadmium Carbonate as a Precursor for Advanced Materials
PrecursorTarget MaterialSynthesis MethodPotential Application
Cadmium carbonate (CdCO₃) filmsCdSe, CdTe, CdO filmsIon exchange in liquid or gas phaseOptoelectronics
Cadmium carbonate (CdCO₃) nanoparticlesCadmium oxide (CdO) nanoparticlesThermal decomposition (calcination)Solar cells, gas sensors, catalysts

Formation of Cadmium Oxide Films from Cadmium Carbonate Precursors

The use of cadmium carbonate (CdCO₃) as a precursor material is a significant method for the fabrication of cadmium oxide (CdO) thin films, which are valuable in various optoelectronic applications. This two-step process typically involves the initial deposition of a cadmium carbonate film, followed by a thermal treatment to convert it into cadmium oxide.

One common technique for depositing the precursor film is the chemical bath deposition (CBD) method. mdpi.comdntb.gov.ua This approach allows for the synthesis of uniform and homogeneous CdCO₃ films with strong adhesion to the substrate. mdpi.com In a typical CBD process, CdCO₃ films are grown on a substrate submerged in an aqueous solution. The deposition time is a critical parameter influencing the film's characteristics. Studies have optimized this process, demonstrating that deposition times between 10 and 12 hours can produce CdCO₃ films with thicknesses in the range of 2.90 to 3.15 µm. mdpi.com

Characterization of these precursor films reveals a rhombohedral crystalline structure, corresponding to the mineral otavite, with a preferential orientation along the (104) plane. mdpi.com The crystallite size tends to increase with longer deposition times. mdpi.com Spectroscopic analyses, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, confirm the presence of carbonate ions (CO₃²⁻) through their characteristic vibrational modes. mdpi.com These CdCO₃ films typically exhibit a high optical bandgap, around 3.78 eV. mdpi.com

The conversion of the cadmium carbonate precursor film to cadmium oxide is achieved through thermal annealing in an air atmosphere. mdpi.comdntb.gov.ua A study by Moreno Morales et al. demonstrated this conversion by subjecting a CdCO₃ film to a heat treatment at 400°C for one hour. mdpi.com This process leads to the thermal decomposition of cadmium carbonate into cadmium oxide and carbon dioxide. While effective, it was noted that longer heat treatment times might be necessary to ensure the complete conversion of CdCO₃ to CdO, as residual carbonate groups were detected. mdpi.com Another investigation systematically studied the conversion at various temperatures (150°C, 300°C, 400°C, and 500°C), observing the phase change from rhombohedral CdCO₃ to cubic CdO using X-ray diffraction (XRD). dntb.gov.uaresearchgate.net The resulting CdO films were found to have a bandgap in the range of 1.87–2.37 eV. dntb.gov.ua

The table below summarizes findings from the optimization of CdCO₃ precursor films synthesized via the CBD method.

Deposition Time (hours)Film Thickness (μm)Crystallite Size (nm)Optical Bandgap (eV)Crystal Structure
102.90 - 3.15653.78Rhombohedral (Otavite)
112.90 - 3.15693.78Rhombohedral (Otavite)
122.90 - 3.15873.78Rhombohedral (Otavite)

Data synthesized from research on CdCO₃ film optimization. mdpi.com

High-Pressure Synthesis of Novel Cadmium-Containing Compounds

High-pressure synthesis is a powerful technique for creating novel materials with unique crystal structures and properties that are inaccessible under ambient conditions. airapt.org Research into the behavior of cadmium-containing systems under high pressure has led to the prediction and synthesis of new, exotic compounds.

A systematic study using first-principles calculations combined with the particle swarm optimization algorithm has explored the cadmium-nitrogen (Cd-N) system at high pressures. acs.orgnih.govresearchgate.net This research predicted several new, stable high-pressure phases of cadmium nitrides. nih.govresearchgate.net These synthesized compounds feature complex nitrogen structures, including diatomic quasi-molecules, armchair N-chains, and novel zigzag–antizigzag N-chains. acs.orgnih.govresearchgate.net Notably, some of these phases, such as Cmmm-CdN₄ and C2/m-CdN₆, are predicted to be stable enough to be quenched back to ambient conditions after synthesis at high pressure. acs.orgnih.gov These materials are of interest as potential high-energy density materials due to their high decomposition energy barriers and temperatures. nih.govresearchgate.net

In a different application of high-pressure techniques, researchers have demonstrated a novel method for synthesizing cadmium carbonate itself. By applying high pressure to cadmium oxalate (B1200264) (CdC₂O₄) and exposing it to X-rays, a chemical and structural transformation to cadmium carbonate (CdCO₃) was induced at pressures of 0.5 and 1 GPa. aip.org The resulting product was identified as CdCO₃, which remained stable under normal conditions after the pressure was released. aip.org This X-ray induced synthesis was found to be dependent on pressure, with the transformation being restricted at higher pressures (2 GPa), likely due to reduced molecular mobility. aip.org This finding suggests that high pressure can be a selective parameter to control X-ray–matter interactions for the synthesis of new compounds. aip.org

The table below presents details on novel cadmium compounds synthesized or predicted under high-pressure conditions.

CompoundStability PhaseKey Structural FeatureNotable Property
P4mbm-CdN₂Stable High-PressureDiatomic quasi-molecule N₂Metallic
Cmmm-CdN₄Stable High-PressureStandard armchair N-chainQuenchable to ambient conditions, High energy density
I4̅2d-CdN₄Stable High-PressureS-type bent armchair N-chainPotential high-energy material
C2/c-CdN₅Stable High-PressureZigzag–antizigzag N-chainPotential high-energy material
C2/m-CdN₆Metastable High-PressureN₁₄ network structureQuenchable to ambient conditions

Data based on a systematic high-pressure study of the CdNₓ system. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing cadmium carbonate-based compounds?

  • Methodological Answer : Cadmium carbonate complexes are typically synthesized via hydrothermal or solvothermal methods. For example, polycadmium complexes can be crystallized under controlled pH and temperature conditions . Characterization involves X-ray diffraction (XRD) for structural determination using software like SHELXL , complemented by infrared (IR) spectroscopy to confirm ligand coordination. Thermal gravimetric analysis (TGA) can assess stability, while elemental analysis validates composition. Structural data should be deposited in repositories like the Cambridge Crystallographic Data Centre (CCDC) for reproducibility .

Q. How should researchers handle discrepancies in cadmium quantification across analytical techniques?

  • Methodological Answer : Standardize protocols for sample collection, storage, and analysis to minimize variability. Use interlaboratory comparisons and certified reference materials to validate results. For environmental or biological samples, atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) are preferred, but ensure matrix-matched calibration to address interference . Report uncertainties and include control samples to distinguish contamination from true signals .

Q. What safety protocols are critical when handling cadmium carbonate compounds in the laboratory?

  • Methodological Answer : Use fume hoods, gloves, and safety goggles to prevent inhalation or dermal exposure. Acid solutions containing cadmium require double containment to avoid spills . Decontaminate work surfaces with chelating agents like EDTA, and dispose of waste via certified hazardous channels. Regularly monitor air quality for cadmium particulates .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in cadmium speciation data?

  • Methodological Answer : Density Functional Theory (DFT) with correlation-energy functionals (e.g., Colle-Salvetti) can model cadmium-ligand interactions and predict speciation under varying pH or redox conditions . Validate models using X-ray absorption spectroscopy (XAS) or NMR to compare theoretical and experimental coordination geometries. Address discrepancies by refining basis sets or incorporating solvent effects .

Q. What strategies improve crystallographic refinement of cadmium-containing coordination polymers?

  • Methodological Answer : High-resolution XRD data (≤ 0.8 Å) is essential. Use SHELXL for twinning correction and anisotropic displacement parameter refinement . For weak diffraction, synchrotron radiation enhances signal-to-noise ratios. Hydrogen bonding and π-π interactions should be explicitly modeled to account for supramolecular assembly .

Q. How can researchers manage large datasets in cadmium speciation studies?

  • Methodological Answer : Implement structured databases or EO Data Cubes to organize spectral, crystallographic, and environmental data . Use templates for metadata extraction (e.g., Online Supplementary Document S2 ) to ensure reproducibility. Machine learning algorithms can identify patterns in speciation trends across datasets .

Data Contradiction and Reproducibility

Q. How to address conflicting reports on cadmium carbonate’s toxicity mechanisms?

  • Methodological Answer : Conduct dose-response studies with in vitro models (e.g., renal proximal tubule cells) and measure biomarkers like metallothionein or β2-microglobulin . Control for confounding factors (e.g., coexposure to zinc) and validate results using isotopic tracing. Publish raw data in supplementary materials to enable meta-analyses .

Q. What steps ensure reproducibility in cadmium carbonate synthesis?

  • Methodological Answer : Document reaction conditions (temperature, pH, solvent purity) and ligand-to-metal ratios in detail. Share crystallographic data (CCDC codes) and spectral profiles (IR, Raman) in open-access repositories . Use IUPAC nomenclature for compound identification and avoid ad-hoc abbreviations .

Methodological Tables

Technique Application Key Considerations References
XRD with SHELXLStructural refinementHigh-resolution data; twinning correction
DFT (Colle-Salvetti model)Electronic structure predictionSolvent effects; basis set selection
ICP-MSTrace cadmium quantificationMatrix-matched calibration; isotope dilution
Synchrotron XRDWeak diffraction enhancementBeamline optimization; data integration

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.